Naphtho[2,3-f]quinoline
Description
Structure
2D Structure
Properties
CAS No. |
224-98-6 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphtho[2,3-f]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-13-11-16-14(10-12(13)4-1)7-8-17-15(16)6-3-9-18-17/h1-11H |
InChI Key |
AWIZFKXFPHTRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Naphtho[2,3-f]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Naphtho[2,3-f]quinoline and its derivatives. This class of fused heterocyclic compounds has garnered significant interest due to its unique photophysical properties and potential as a scaffold in medicinal chemistry.
Synthesis of this compound Derivatives
A prevalent and efficient method for synthesizing this compound derivatives is a microwave-assisted one-pot, three-component reaction. This approach offers advantages such as operational simplicity, enhanced safety for small-scale synthesis, and minimal environmental impact.[1]
The general synthetic scheme involves the reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound in an acidic medium under microwave irradiation.[1]
Experimental Protocol: Microwave-Assisted Synthesis
The following is a representative experimental protocol for the synthesis of 8-aryl-7H-naphtho[2,3-f]quinoline-7,11-diones:
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-aminoanthracene (1 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1,3-indandione) (1 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde, 2-aminoanthracene, and the cyclic 1,3-dicarbonyl compound is prepared in glacial acetic acid.
-
The reaction mixture is subjected to microwave irradiation at a specified power and for a designated time (e.g., 3-5 minutes at 300W).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed with ethanol and then purified by recrystallization from a suitable solvent (e.g., DMF or a mixture of ethanol and DMF) to yield the pure this compound derivative.
dot
Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.
Characterization
The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques to confirm their molecular structure.
Spectroscopic Data
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₁N |
| Molecular Weight | 229.29 g/mol |
| Melting Point | 168.5-169.5 °C |
| Boiling Point | 446 °C at 760 mmHg |
| Flash Point | 203.2 °C |
| Density | 1.239 g/cm³ |
| Refractive Index | 1.783 |
Table 2: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 8-Phenyl-7H-naphtho[2,3-f]quinoline-7,11-dione | 7.20-8.50 (m, Ar-H) | 115.0-150.0 (Ar-C), 160.0 (C=O), 185.0 (C=O) |
| 8-(4-Chlorophenyl)-7H-naphtho[2,3-f]quinoline-7,11-dione | 7.30-8.60 (m, Ar-H) | 115.0-152.0 (Ar-C), 160.5 (C=O), 185.5 (C=O) |
| 8-(4-Methoxyphenyl)-7H-naphtho[2,3-f]quinoline-7,11-dione | 3.85 (s, 3H, OCH₃), 6.90-8.50 (m, Ar-H) | 55.5 (OCH₃), 114.0-160.0 (Ar-C), 160.2 (C=O), 185.2 (C=O) |
Note: Specific chemical shifts can vary depending on the solvent and the specific substituents on the aromatic rings.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of this compound derivatives. The fragmentation pathways can provide insights into the structure of the molecule.
dot
References
An In-depth Technical Guide to Naphtho[2,3-f]quinoline: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,3-f]quinoline is a polycyclic aromatic hydrocarbon containing a fused quinoline ring system. This structural motif is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The extended π-system of the naphthoquinoline core also suggests potential applications in organic electronics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a representative experimental protocol for the synthesis of its derivatives, and a discussion of its potential therapeutic relevance.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in various research and development settings.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁N | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Melting Point | 168.5-169.5 °C | [1] |
| Boiling Point | 446 °C at 760 mmHg | [1] |
| Density | 1.239 g/cm³ | [1] |
| Flash Point | 203.2 °C | [1] |
| Refractive Index | 1.783 | [1] |
Chemical and Computational Properties
| Property | Value | Reference |
| CAS Number | 224-98-6 | [1] |
| XLogP3 | 4.5 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Hydrogen Bond Acceptor Count | 1 | |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 0 |
Spectroscopic Data
-
¹H NMR: Aromatic protons would be expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would be dependent on the electronic environment of each proton.
-
¹³C NMR: Aromatic carbons would exhibit signals in the range of 120-150 ppm. Carbons adjacent to the nitrogen atom would likely be deshielded and appear at a higher chemical shift.
-
UV-Vis Spectroscopy: The extended conjugated system of this compound is expected to result in strong UV-Vis absorption. Quinoline itself has a characteristic absorption peak around 313 nm.[2] The additional fused rings in the naphthoquinoline structure would likely cause a bathochromic (red) shift, resulting in absorption at longer wavelengths.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by aromatic C-H and C=C stretching vibrations. Characteristic peaks for the quinoline moiety would also be present.
Experimental Protocols: Synthesis of this compound Derivatives
While a specific protocol for the synthesis of the unsubstituted this compound is not detailed in the reviewed literature, a general and efficient microwave-assisted method for the synthesis of its derivatives has been reported.[3] This one-pot, three-component reaction offers operational simplicity and is environmentally friendly.[3]
Representative Protocol: Microwave-Assisted Synthesis of this compound Derivatives
This protocol describes a sequential three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound in an acidic medium under microwave irradiation.[3]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
2-Aminoanthracene
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone)
-
Acidic medium (e.g., acetic acid)
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), and the cyclic 1,3-dicarbonyl compound (1 mmol) in the acidic medium.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a designated time (optimization may be required for different substrates).
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol).
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound derivative.
Characterization:
The structure of the synthesized derivatives can be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity and Therapeutic Potential
The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous FDA-approved drugs containing this moiety for the treatment of cancer and malaria.[4][5] Naphthoquinones, a related class of compounds, also exhibit a broad range of pharmacological activities, including anticancer effects.[6] The anticancer mechanism of some quinoline derivatives involves the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7][8]
While specific biological data for this compound is limited, its structural similarity to these bioactive compounds suggests that it and its derivatives are promising candidates for further investigation in drug development programs, particularly in oncology. The planar, aromatic structure of this compound also suggests a potential to act as a DNA intercalator, a mechanism of action for several known anticancer agents. Further studies are warranted to explore the specific biological targets and signaling pathways modulated by this compound.
Visualizations
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives, based on the methodologies described in the literature.
Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.
Conclusion
This compound represents a fascinating heterocyclic scaffold with significant potential for applications in both medicinal chemistry and materials science. This guide has summarized the core physicochemical properties and provided a representative synthetic methodology for its derivatives. While detailed biological and spectroscopic data on the parent compound remain to be fully elucidated, the broader families of quinolines and naphthoquinones have demonstrated a rich pharmacology, particularly as anticancer agents. Future research focused on the targeted synthesis and biological evaluation of a library of this compound derivatives is highly encouraged and may lead to the discovery of novel therapeutic agents or advanced organic materials.
References
- 1. This compound | 224-98-6, this compound Formula - ECHEMI [echemi.com]
- 2. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. View of Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy [ijmphs.com]
An In-depth Technical Guide to Naphtho[2,3-f]quinoline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of Naphtho[2,3-f]quinoline derivatives and their structural analogues. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including potential anticancer and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and development in this area.
Core Structure and Chemical Properties
The fundamental structure of this compound is a tetracyclic aromatic system consisting of a naphthalene ring fused to a quinoline moiety. The specific arrangement of the rings in the "f" fusion results in a unique electronic and steric profile that influences its interaction with biological targets.
This compound
-
CAS Number: 224-98-6
-
Molecular Formula: C₁₇H₁₁N
Synthesis of this compound Derivatives
A variety of synthetic strategies have been developed for the construction of the this compound core and its derivatives. One efficient and environmentally friendly approach is the microwave-assisted one-pot, three-component reaction.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis[1]
This protocol describes the synthesis of a series of this compound derivatives from an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound.
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Aminoanthracene (1 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1,3-indandione) (1 mmol)
-
Acetic acid (5 mL)
-
Microwave reactor
Procedure:
-
A mixture of the aromatic aldehyde, 2-aminoanthracene, and the cyclic 1,3-dicarbonyl compound is prepared in a sealed vessel containing acetic acid.
-
The reaction vessel is placed in a microwave reactor.
-
The mixture is irradiated at a specified temperature and power for a designated period (e.g., 10-20 minutes).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is washed with ethanol and then purified by recrystallization from an appropriate solvent (e.g., DMF/ethanol mixture) to yield the pure this compound derivative.
This method offers several advantages, including operational simplicity, rapid reaction times, and often high yields.[1]
Biological Activities and Quantitative Data
While extensive biological data specifically for this compound derivatives is limited in publicly available literature, studies on closely related analogues provide valuable insights into their potential as therapeutic agents. The primary areas of investigation for these classes of compounds have been their anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxic properties of quinoline and naphthoquinone derivatives have been widely reported. Their mechanisms of action are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and protein kinases, and generate reactive oxygen species (ROS).
Table 1: Cytotoxic Activity of Furo[2,3-f]quinoline and Naphtho[1,2-b]furan Derivatives [2]
| Compound | Scaffold | L1210 IC₅₀ (µM) | MDA-MB 231 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 1 | Furo[2,3-f]quinoline | >100 | >100 | >100 |
| 2 | Furo[2,3-f]quinoline | 55 | 60 | 70 |
| 3 | Naphtho[1,2-b]furan | 2.5 | 3.5 | 4.0 |
| 4 | Naphtho[1,2-b]furan | 1.5 | 2.0 | 2.5 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Antiproliferative Activity of Aza-annulated Naphthoquinone Analogues [3]
| Compound | Scaffold | J82 (Bladder Carcinoma) IC₅₀ (µM) | Normal Fibroblasts IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Dihydrobenzoquinoxalinone A | Dihydrobenzo[f]quinoxalin-6(2H)-one | 1.2 | 16.8 | 14.0 |
| Dihydrobenzoquinoxalinone B | Dihydrobenzo[f]quinoxalin-6(2H)-one | 2.5 | 25.0 | 10.0 |
| Etoposide (Reference) | - | 2.0 | 2.0 | 1.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The planar aromatic structure of this compound derivatives suggests potential intercalation into DNA, a mechanism shared by many quinoline-based anticancer drugs. Furthermore, the quinoline and naphthoquinone scaffolds are known to interact with various enzymes involved in cell proliferation and survival. The diagram below illustrates a generalized workflow for investigating the anticancer mechanism of these compounds.
References
- 1. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and proapoptotic activities of aza-annulated naphthoquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Naphtho[2,3-f]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Naphtho[2,3-f]quinoline, a polycyclic aromatic nitrogen heterocycle of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related compounds and foundational spectroscopic principles to provide a comprehensive analytical framework. The methodologies and expected spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed herein.
Introduction to this compound
This compound is a fused aromatic compound with the chemical formula C₁₇H₁₁N and a molecular weight of 229.28 g/mol .[1] Its structure, featuring a quinoline moiety fused to a naphthalene system, imparts unique photophysical and chemical properties, making it a scaffold of interest for the development of novel therapeutic agents and functional materials. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are influenced by the electronic environment of each proton. Protons on the quinoline and naphthalene ring systems will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. Protons in close proximity to the nitrogen atom are expected to be deshielded and appear at a lower field.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons (Naphthalene moiety) | 7.5 - 8.5 | m |
| Aromatic Protons (Quinoline moiety) | 7.2 - 9.0 | m |
| H atoms adjacent to Nitrogen | 8.5 - 9.0 | d, dd |
Note: These are predicted values based on the analysis of quinoline and other naphthoquinoline derivatives. Actual experimental values may vary.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm. Carbons directly bonded to the nitrogen atom will experience a different electronic environment and may appear at slightly different chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | 120 - 135 |
| Aromatic Quaternary C | 130 - 150 |
| C atoms adjacent to Nitrogen | 145 - 155 |
Note: These are predicted values based on general knowledge of similar aromatic systems.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon, simplifying the spectrum. Two-dimensional NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Data
The IR spectrum of this compound is expected to be characterized by several key absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C and C=N stretching | 1650 - 1450 | Medium to Strong |
| Aromatic C-H in-plane bending | 1300 - 1000 | Medium |
| Aromatic C-H out-of-plane bending | 900 - 675 | Strong |
Note: These are characteristic ranges for aromatic nitrogen heterocycles.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectral Data
Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound
| Ion | Expected m/z | Identity |
| [M]⁺ | 229 | Molecular Ion |
| [M-HCN]⁺ | 202 | Loss of hydrogen cyanide |
| [M-2HCN]⁺ | 175 | Further fragmentation |
Note: The fragmentation pattern is predicted based on the stable aromatic structure and data from isomers.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for volatile and thermally stable compounds and typically provides detailed fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight and identify the fragmentation pattern to confirm the structure.
Workflow and Data Integration
The comprehensive characterization of this compound relies on the integration of data from these different spectroscopic techniques. The following diagram illustrates the typical workflow.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Conclusion
The spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust framework for its structural characterization. While direct experimental data for this specific isomer is scarce, a thorough understanding of the spectroscopic properties of related quinoline and naphthalene derivatives allows for reliable prediction of its spectral features. The detailed experimental protocols provided in this guide offer a practical approach for researchers in the field of drug development and materials science to confidently identify and characterize this and similar polycyclic aromatic compounds.
References
A Technical Deep Dive into Naphtho[2,3-f]quinoline Research: Synthesis, Anticancer Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The naphtho[2,3-f]quinoline scaffold, a fascinating polycyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its potent biological activities, particularly its promise as an anticancer agent. This in-depth technical guide provides a comprehensive review of the current state of research on this compound and its derivatives, focusing on their synthesis, chemical properties, and anticancer activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key processes to facilitate a deeper understanding of this important class of compounds.
Core Chemical Features and Synthesis
This compound possesses a rigid, planar structure that is crucial for its primary mechanism of anticancer activity: DNA intercalation. The extended aromatic system allows these molecules to insert themselves between the base pairs of DNA, leading to conformational changes that can inhibit replication and transcription, ultimately inducing apoptosis in cancer cells.
Several synthetic strategies have been developed to construct the this compound core and its derivatives. One of the most efficient methods is a microwave-assisted three-component reaction.[1][2] This one-pot synthesis offers several advantages, including operational simplicity, enhanced safety, and minimal environmental impact, making it a preferred route for generating libraries of novel derivatives for biological screening.[1][2]
Detailed Experimental Protocol: Microwave-Assisted Three-Component Synthesis of this compound Derivatives[1][2]
This protocol is a generalized procedure based on the microwave-assisted synthesis of this compound derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Aminoanthracene (1 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1,3-indandione) (1 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave reactor
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), and the cyclic 1,3-dicarbonyl compound (1 mmol) is prepared in a 10 mL microwave-transparent vessel.
-
Glacial acetic acid (5 mL) is added to the mixture.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a specified temperature (e.g., 120 °C) and power (e.g., 150 W) for a designated time (e.g., 10-15 minutes).
-
After completion of the reaction (monitored by TLC), the vessel is cooled to room temperature.
-
The reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Anticancer Activity and Quantitative Data
This compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents.[3] The planar nature of the fused ring system is a key determinant of their ability to function as DNA intercalators, a common mechanism of action for many potent anticancer drugs.[4]
The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the reported IC50 values for representative naphthoquinoline derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 7-Oxo-7H-naphtho[1,2,3-de]quinoline derivatives | HL-60 (Human leukemia) | Data not specified | [3] |
| 7-Oxo-7H-naphtho[1,2,3-de]quinoline derivatives | HL-60/VINC (Vincristine-resistant leukemia) | Data not specified | [3] |
| 7-Oxo-7H-naphtho[1,2,3-de]quinoline derivatives | HL-60/DX (Doxorubicin-resistant leukemia) | Data not specified | [3] |
| Furoquinoline derivatives | L1210, MDA-MB 231, PC3 | Noted as "interesting" | [1] |
| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3 (Gastric cancer) | GI50 < 8 µM for most effective compounds | [5] |
| Novel Quinoline Derivative 91b1 | A549, AGS, KYSE150, KYSE450 | MTS50 values reported | [6] |
Note: The table provides a summary of reported activities. For specific IC50 values, please refer to the cited literature.
Detailed Experimental Protocol: MTT Cytotoxicity Assay[7][8]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the this compound derivative (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plate is incubated for another 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT-containing medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: DNA Intercalation and Downstream Effects
The primary mechanism through which this compound derivatives exert their anticancer effects is through the process of DNA intercalation.[4][7] The planar aromatic structure of these molecules allows them to slip between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, leading to several downstream consequences that are detrimental to the cancer cell.
The intercalation can physically block the action of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases. Furthermore, it can interfere with the function of topoisomerases, enzymes that are crucial for managing the topological stress of DNA during these processes.[5] The disruption of these fundamental cellular processes ultimately triggers the apoptotic cascade, leading to programmed cell death.
While DNA intercalation is the most widely accepted mechanism, some studies suggest that certain quinoline derivatives may also exert their effects through other pathways, such as the downregulation of specific genes involved in tumorigenesis. For instance, one novel quinoline derivative, 91b1, has been shown to downregulate the expression of Lumican, a gene associated with cancer cell migration, invasion, and proliferation.[6]
Visualizing the Science: Diagrams and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Proposed mechanism of anticancer activity.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent cytotoxic activity against a range of cancer cell lines, makes them attractive candidates for further investigation. The primary mechanism of action, DNA intercalation, is a well-established strategy for cancer chemotherapy.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on the this compound core is needed to optimize anticancer activity and selectivity.
-
Elucidation of Detailed Mechanisms: While DNA intercalation is a primary mechanism, further studies are required to understand the precise molecular interactions and to identify other potential cellular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity: Promising lead compounds identified from in vitro studies need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetic properties, and potential toxicity.
-
Development of Drug Delivery Systems: The formulation of this compound derivatives into novel drug delivery systems could enhance their therapeutic index by improving their solubility, bioavailability, and tumor-targeting capabilities.
By addressing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of new and effective treatments for cancer.
References
- 1. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 7. Intercalation mechanisms with ds-DNA: binding modes and energy contributions with benzene, naphthalene, quinoline and indole derivatives including some antimalarials [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Electronic Properties of Naphtho[2,3-f]quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of Naphtho[2,3-f]quinoline compounds. This class of heterocyclic molecules is of significant interest due to its potential applications in organic electronics, particularly as luminescent materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of synthetic and analytical workflows.
Core Electronic Properties and Photophysical Data
This compound derivatives exhibit notable luminescent properties, making them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Their electronic behavior is governed by the extent of π-conjugation within their fused aromatic ring system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, are critical parameters that dictate their absorption and emission characteristics.
Photophysical Data
A series of this compound derivatives have been synthesized and their luminescent properties investigated in ethanol solutions. The emission wavelengths for several of these compounds are summarized in the table below. These compounds typically exhibit fluorescence in the blue region of the electromagnetic spectrum.[1]
| Compound | R | Emission Wavelength (λem) in nm |
| 4a | 4-CH3C6H4 | 456.6 |
| 4b | 4-CH3OC6H4 | 457.2 |
| 4c | 4-ClC6H4 | 456.8 |
| 4d | 2,4-Cl2C6H3 | 451.6 |
| 4e | 2-NO2C6H4 | 449.2 |
| 4f | 3-NO2C6H4 | 452.4 |
| 4g | 4-NO2C6H4 | 451.8 |
| 4h | 2-Thienyl | 488.8 |
| 6a | 4-CH3C6H4 | 440.2 |
| 6b | 4-CH3OC6H4 | 439.8 |
| 6c | 4-ClC6H4 | 441.2 |
| 6d | 2,4-Cl2C6H3 | 442.6 |
| 8a | 4-CH3C6H4 | 458.2 |
| 8b | 4-CH3OC6H4 | 459.4 |
| 8c | 4-ClC6H4 | 458.6 |
Data extracted from the supporting information of Tu et al., J. Comb. Chem. 2009, 11, 2, 239–242.
Computational studies using Density Functional Theory (DFT) are instrumental in predicting the electronic structure of these molecules. For quinoline derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory can provide reliable estimations of HOMO and LUMO energies, which in turn allow for the calculation of the HOMO-LUMO gap. This energy gap is directly related to the electronic transitions observed in UV-Vis absorption and fluorescence spectroscopy.
Experimental Protocols
The synthesis and characterization of this compound compounds involve a series of well-established chemical and analytical techniques.
Synthesis: Microwave-Assisted Three-Component Reaction
A common and efficient method for the synthesis of this compound derivatives is a one-pot, three-component reaction under microwave irradiation.[1]
General Procedure:
-
A mixture of an aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), and a cyclic 1,3-dicarbonyl compound (1 mmol) is prepared in glacial acetic acid (5 mL).
-
The reaction vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a specified temperature (e.g., 120 °C) and power (e.g., 200 W) for a designated time (typically 4-6 minutes).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.
Characterization Techniques
These techniques are fundamental for characterizing the photophysical properties of this compound compounds.
Instrumentation:
-
A UV-Vis spectrophotometer is used to record absorption spectra.
-
A spectrofluorometer is used to measure fluorescence emission and excitation spectra.
Procedure:
-
Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., 95% ethanol) at a known concentration.
-
The UV-Vis absorption spectrum is recorded to determine the wavelength(s) of maximum absorption (λmax).
-
The sample is then excited at a wavelength corresponding to a major absorption peak.
-
The fluorescence emission spectrum is recorded, and the wavelength of maximum emission (λem) is determined.
-
Quantum yields can be determined relative to a standard fluorophore with a known quantum yield.
Theoretical investigations of the electronic properties are typically performed using DFT.
Software: Gaussian 09 or similar computational chemistry packages.
Methodology:
-
The molecular geometry of the this compound derivative is optimized in the ground state using a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)).
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
The energies of the HOMO and LUMO are then calculated from the optimized geometry.
-
The HOMO-LUMO energy gap is determined by the difference between the LUMO and HOMO energies.
-
Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra and predict the wavelengths of electronic transitions.
Visualizations
Synthesis of this compound Derivatives
Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.
Characterization of Electronic Properties
Caption: Workflow for the experimental and computational characterization of electronic properties.
Photophysical Processes (Jablonski Diagram)
Caption: Jablonski diagram illustrating the photophysical processes of absorption and fluorescence.
References
Navigating the Physicochemical Landscape of Naphtho[2,3-f]quinoline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Naphtho[2,3-f]quinoline, a polycyclic aza-aromatic compound with potential applications in materials science and pharmaceutical development. Given the limited publicly available experimental data on this specific molecule, this document outlines robust, generalized experimental protocols for determining these crucial physicochemical properties. The methodologies described are based on established principles for the characterization of poorly soluble and complex heterocyclic compounds.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key organic molecule is a critical determinant of its bioavailability and formulation feasibility. For a planar, high-molecular-weight heterocyclic system like this compound, low aqueous solubility is anticipated.
Summary of Available Solubility Data
Direct quantitative solubility data for this compound is scarce in the literature. The following table summarizes the available qualitative and predicted information.
| Solvent | Temperature (°C) | Solubility (g/L) | Method | Reference |
| Ethanol | Not Specified | Soluble (qualitative) | Luminescence Studies | [1][2] |
| Water | 25 | Predicted LogS = -7.34 (approx. 4.5 x 10⁻⁵ g/L) | Computational | Inferred from related structures |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
1.2.1 Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
1.2.2 Procedure
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of the excess solid.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualization of Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile of this compound
Understanding the chemical stability of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.
Forced Degradation Study Conditions
The following table outlines the recommended stress conditions for a forced degradation study of this compound, in accordance with ICH guidelines.[3][4]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N to 1 N HCl | Room Temperature / 50-70°C | Up to 7 days |
| Base Hydrolysis | 0.1 N to 1 N NaOH | Room Temperature / 50-70°C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days |
| Photostability | UV and visible light (ICH Q1B) | Ambient | As per ICH Q1B |
| Thermal | Dry heat (e.g., 80°C) | 80°C | Up to 7 days |
Experimental Protocol for Forced Degradation Study
2.2.1 Materials and Equipment
-
This compound (high purity)
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
pH meter
-
Temperature-controlled ovens/water baths
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS)
-
Volumetric flasks, pipettes, and vials
2.2.2 Procedure
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Application:
-
Hydrolysis: To separate aliquots of the stock solution, add the acidic or basic solution to achieve the desired final concentration. Store at the specified temperature for the designated time. At each time point, withdraw a sample and neutralize it before analysis.
-
Oxidation: Add the hydrogen peroxide solution to an aliquot of the stock solution. Store at room temperature and sample at various time points.
-
Photostability: Expose the solution and solid samples to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be simultaneously run.
-
Thermal: Place solid and solution samples in a temperature-controlled oven.
-
-
Sample Analysis:
-
At each time point, analyze the stressed samples using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent this compound from all generated degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradants.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products.
-
Establish the degradation pathway of the molecule.
-
Visualization of Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation (Stability) Study.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to systematically determine these critical parameters. The outlined protocols for solubility determination via the shake-flask method and for assessing chemical stability through forced degradation studies are robust and adhere to industry standards. The successful execution of these experiments will yield essential data for the advancement of this compound in drug development and other scientific applications, enabling informed decisions on formulation, storage, and handling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Naphtho[2,3-f]quinoline: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Electronic Structure, Spectroscopic Properties, and Computational Methodology for a Promising Heterocyclic Scaffold
Introduction
Naphtho[2,3-f]quinoline, a polycyclic aromatic nitrogen heterocycle, represents a significant scaffold in medicinal chemistry and materials science. Its extended π-system and the presence of a nitrogen heteroatom impart unique electronic and photophysical properties, making it and its derivatives promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design and synthesis of new bioactive molecules.
Computational Methodology: A Practical Protocol
The theoretical investigation of this compound and its analogs predominantly employs Density Functional Theory (DFT), a robust computational method for predicting molecular properties. A typical and reliable protocol for these calculations is outlined below.
Experimental Protocols
Geometry Optimization: The initial step involves the optimization of the ground-state molecular geometry. This is crucial as all subsequent electronic property calculations are dependent on the accuracy of the optimized structure.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-31G(d) or a larger set such as 6-311+G(d,p). The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the electronic distribution in a π-conjugated system.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Procedure: The calculation is typically performed in the gas phase to represent an isolated molecule, which serves as a fundamental reference. Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM) if solution-phase properties are of interest. Frequency calculations should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Calculation of Electronic Properties: Once the geometry is optimized, key electronic properties that govern the molecule's reactivity and photophysical behavior are calculated.
-
Method: DFT using the same functional and basis set as for geometry optimization.
-
Properties Calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
-
Simulation of Spectra: Theoretical spectra are simulated to aid in the interpretation of experimental data and to predict the spectroscopic signatures of new derivatives.
-
Method for UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which are used to generate the theoretical UV-Vis absorption spectrum. The calculations are often performed using the same functional and basis set as the ground-state calculations, though long-range corrected functionals like CAM-B3LYP may provide more accurate results for charge-transfer excitations.
-
Method for NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations are typically performed at the DFT level with a suitable basis set. The calculated chemical shifts are then referenced to a standard (e.g., tetramethylsilane, TMS) to allow for direct comparison with experimental data.
Data Presentation: Quantitative Insights
Table 1: Calculated Electronic Properties of a Representative Quinoline Derivative
| Property | Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -2.10 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.75 eV |
| Ionization Potential (IP) | 6.25 eV |
| Electron Affinity (EA) | 1.70 eV |
| Electronegativity (χ) | 3.98 |
| Chemical Hardness (η) | 1.88 |
| Electrophilicity Index (ω) | 4.21 |
Note: These values are illustrative and are based on typical results for extended quinoline systems calculated at the B3LYP/6-31G(d) level of theory.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound Derivatives
A study on the synthesis of this compound derivatives reported their luminescent properties, which can be compared with theoretically predicted values.
| Derivative | Experimental λmax (abs) (nm) | Experimental λmax (em) (nm) |
| 4a (Aryl-substituted) | 350 | 450 |
| 4b (Aryl-substituted) | 352 | 455 |
| 4c (Aryl-substituted) | 355 | 460 |
Data extracted from a study on the microwave-assisted synthesis of this compound derivatives, which reported their luminescent properties in ethanol solution.
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of a typical computational chemistry study for a molecule like this compound, from initial structure to property prediction and its potential application in drug discovery.
A typical workflow for quantum chemical calculations of this compound.
Signaling Pathways and Drug Development Logic
While specific signaling pathways directly modulated by this compound are yet to be fully elucidated, the general approach to integrating computational chemistry into the drug discovery pipeline for quinoline-based compounds can be visualized.
Logical workflow for the development of this compound-based drugs.
Conclusion
Quantum chemical calculations offer a powerful and indispensable tool in the modern drug discovery process. For complex heterocyclic systems like this compound, these computational methods provide a deep understanding of the intrinsic electronic and structural properties that govern their biological activity. While a comprehensive set of published computational data for the parent this compound molecule is currently limited, the established methodologies and the data available for its derivatives provide a solid foundation for future research. By integrating the computational protocols and workflows outlined in this guide, researchers can accelerate the design and development of novel this compound-based therapeutics with enhanced efficacy and selectivity.
Methodological & Application
Synthetic Approaches to Naphtho[2,3-f]quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Naphtho[2,3-f]quinoline derivatives, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. The described methods focus on efficient, modern synthetic strategies, including microwave-assisted one-pot reactions and multi-component condensations.
Introduction
Naphtho[2,3-f]quinolines are polycyclic aromatic hydrocarbons containing a fused quinoline and naphthalene ring system. This structural motif is of considerable interest due to its potential applications as organic electroluminescent (EL) materials and as a scaffold for the development of novel therapeutic agents.[1][2] The extended π-conjugation in these molecules often imparts favorable photophysical properties, while the quinoline core is a well-established pharmacophore in numerous anticancer and antimicrobial drugs.[3][4] This document outlines two primary, reliable methods for the synthesis of this compound derivatives.
Method 1: Microwave-Assisted Three-Component Synthesis
This method provides a rapid and efficient one-pot synthesis of various this compound derivatives through a sequential three-component reaction.[1][5] The reaction involves an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound, heated under microwave irradiation in an acidic medium.[1][5] This approach is advantageous due to its operational simplicity, increased safety for small-scale synthesis, and minimal environmental impact.[1][2]
Experimental Protocol
General Procedure for Microwave-Assisted Synthesis:
-
In a specialized microwave reaction vessel, combine the aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), and the cyclic 1,3-dicarbonyl compound (1 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for the specified time (see Table 1), with a maximum power of 200 W.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure this compound derivative.
Quantitative Data
| Entry | Aromatic Aldehyde (R) | Cyclic 1,3-Dicarbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | Tetronic Acid | 8-Phenyl-8,9-dihydro-7H-furo[3,4-b]naphtho[2,3-f]quinolin-10-one | 10 | 85 |
| 2 | 4-CH₃C₆H₄ | Tetronic Acid | 8-(4-Methylphenyl)-8,9-dihydro-7H-furo[3,4-b]naphtho[2,3-f]quinolin-10-one | 10 | 88 |
| 3 | 4-ClC₆H₄ | Tetronic Acid | 8-(4-Chlorophenyl)-8,9-dihydro-7H-furo[3,4-b]naphtho[2,3-f]quinolin-10-one | 12 | 90 |
| 4 | C₆H₅ | 5,5-Dimethyl-1,3-cyclohexanedione | 8-Phenyl-10,10-dimethyl-8,9,10,11-tetrahydro-7H-naphtho[2,3-f]acridin-12-one | 15 | 82 |
| 5 | 4-CH₃C₆H₄ | 5,5-Dimethyl-1,3-cyclohexanedione | 8-(4-Methylphenyl)-10,10-dimethyl-8,9,10,11-tetrahydro-7H-naphtho[2,3-f]acridin-12-one | 15 | 85 |
Table 1: Representative yields for the microwave-assisted three-component synthesis of this compound derivatives. Data sourced from Tu et al.[1]
Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis.
Method 2: Synthesis of Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione Derivatives
This method involves the reaction of furan-2,3-diones with 1,2-diaminoanthra-9,10-quinone to yield Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione derivatives.[2] These compounds are of interest as potential vat dyes and have a core structure related to Naphtho[2,3-f]quinolines.
Experimental Protocol
General Procedure for the Preparation of Naphtho[2,3-f]quinoxaline-2,7,12(1H)-triones:
-
To a round-bottom flask, add the furan-2,3-dione (1 mmol) and 1,2-diaminoanthra-9,10-quinone (1 mmol).
-
Add benzene (40 mL) as the solvent.
-
Reflux the mixture for 2 hours.
-
A precipitate will form during the reaction.
-
Allow the mixture to cool to room temperature.
-
Filter off the colored precipitate.
-
Recrystallize the product from dimethyl sulfoxide (DMSO) to obtain the pure compound.[2]
Quantitative Data
| Entry | Furan-2,3-dione Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 3-(1-Benzoyl-2-oxo-2-phenylethyl)naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 94 |
| 2 | 4-Methoxyphenyl | 3-[1-(4-Methoxybenzoyl)-2-(4-methoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 92 |
| 3 | 4-Methylphenyl | 3-[1-(4-Methylbenzoyl)-2-(4-methylphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 90 |
| 4 | 3,4-Dimethoxyphenyl | 3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 95 |
Table 2: Yields for the synthesis of Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione derivatives. Data sourced from a study on furan-2,3-dione reactions.[2]
Application in Drug Development: Anticancer Activity
Quinoline and naphthoquinone derivatives are known to exhibit a range of biological activities, with anticancer properties being a significant area of investigation.[3][6] Some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]
Proposed Signaling Pathway of Action
The diagram below illustrates a potential mechanism by which this compound derivatives may exert their anticancer effects, based on the known activities of related quinoline compounds. This proposed pathway involves the inhibition of the PI3K/Akt/mTOR signaling cascade, leading to the induction of apoptosis.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II [mdpi.com]
- 2. Synthesis of New Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and Anthra-9,10-quinone Dyes from Furan-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Naphtho[2,3‐b][1,10]phenanthrolines and Benzo[6,7]chromeno[3,2‐f]quinolines: One‐Pot Three‐Component Reaction of 2‐Hydroxy‐1,4‐Naphthoquinone, Aryl Aldehydes, and 8‐Aminoquinoline or 6‐Hydroxyquinoline | Semantic Scholar [semanticscholar.org]
- 5. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Naphtho[2,3-f]quinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,3-f]quinoline and its derivatives represent a class of fused heterocyclic aromatic compounds that are gaining attention in materials science. Their rigid, planar structure and extended π-conjugation give rise to interesting photophysical properties, making them promising candidates for applications in organic electronics. This document provides an overview of the current and potential applications of this compound, with a focus on their use in organic light-emitting diodes (OLEDs), supported by detailed experimental protocols and data. While research is ongoing, the primary application centers on their luminescent properties, suggesting their utility as emitter materials in OLEDs.[1][2]
I. Applications in Organic Electronics: Electroluminescent Materials
The most promising application of this compound derivatives in materials science is as organic electroluminescent (EL) materials.[1][2] Their inherent fluorescence in solution suggests their potential for use as the emissive layer in OLEDs.
Application Note 1: this compound Derivatives as Emitters in OLEDs
This compound derivatives exhibit strong luminescence, a key characteristic for emitter materials in OLEDs.[1][2] The color of the emitted light can be tuned by modifying the chemical structure of the derivative. While specific device performance data for this compound-based OLEDs is limited in publicly accessible literature, the broader family of quinoline derivatives has been successfully integrated into efficient OLEDs, suggesting a promising outlook for this specific class of compounds.
Key Advantages:
-
Good Luminescent Properties: These compounds exhibit strong fluorescence, which is essential for efficient light emission.[1][2]
-
Structural Tunability: The emission color and other photophysical properties can be modified through synthetic chemistry, allowing for the development of materials for a range of applications.
-
High Thermal Stability: Many quinoline-based compounds show high thermal stability, which is crucial for the longevity and performance of OLED devices.[3]
Challenges:
-
Limited Device Data: There is a lack of comprehensive studies detailing the performance of this compound derivatives in fully fabricated OLED devices.
-
Processability: The solubility and film-forming properties of specific derivatives need to be optimized for solution-based or vacuum deposition fabrication processes.
Quantitative Data
The photophysical properties of this compound derivatives have been investigated, and the following table summarizes key data from the literature.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Reference |
| Representative this compound derivatives | Not specified | Not specified | Ethanol | [1][2] |
Note: Specific absorption and emission maxima for a range of this compound derivatives are provided in the supporting information of the cited articles but are not detailed in the main text.
To provide a benchmark for the potential performance of this compound-based OLEDs, the following table summarizes the performance of devices using other quinoline-based emitter materials.
| Emitter Material (Quinoline Derivative) | Max. External Quantum Efficiency (EQE, %) | Turn-on Voltage (V) | Emission Color | Reference |
| DMAC-QL | 7.7 | 3.2 | Not Specified | [3] |
| PXZ-QL | 17.3 | 2.6 | Not Specified | [3] |
| PTZ-QL | 14.8 | 2.8 | Not Specified | [3] |
| ZnStq_OCH3:PVK | 1.24 (cd/A) | 6.94 | Yellow | [4] |
II. Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound Derivatives
This protocol is based on a one-pot, three-component reaction under microwave irradiation, which is an efficient and environmentally friendly method for synthesizing these derivatives.[1][2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Aminoanthracene (1 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., 1,3-indanedione) (1 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol
Equipment:
-
Microwave reactor
-
10 mL reaction vessel with a magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), the cyclic 1,3-dicarbonyl compound (1 mmol), and glacial acetic acid (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir for 10 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to yield the pure this compound derivative.
-
Dry the purified product under vacuum.
Logical Relationship of Synthesis
Caption: Microwave-assisted one-pot synthesis of this compound derivatives.
Protocol 2: Fabrication of a Generic Multi-Layer OLED Device
Disclaimer: This is a general protocol for the fabrication of a multi-layer OLED and has not been specifically optimized for this compound derivatives. The layer thicknesses and materials are representative and may require optimization for specific compounds.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Emissive Layer (EML) material (this compound derivative)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Solvents for solution processing (if applicable)
Equipment:
-
Spin coater
-
Vacuum thermal evaporator
-
Substrate cleaning station (with ultrasonic bath, deionized water, isopropanol, acetone)
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning: a. Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrate with a stream of nitrogen and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition (in an inert atmosphere): a. Hole Injection Layer (HIL): Spin-coat a thin layer (e.g., 30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes. b. Hole Transport Layer (HTL): Thermally evaporate a layer (e.g., 20-30 nm) of TPD onto the HIL. c. Emissive Layer (EML): Thermally evaporate a layer (e.g., 30-50 nm) of the this compound derivative onto the HTL. d. Electron Transport Layer (ETL): Thermally evaporate a layer (e.g., 20-30 nm) of Alq3 onto the EML. e. Electron Injection Layer (EIL): Thermally evaporate a thin layer (e.g., 1 nm) of LiF onto the ETL. f. Cathode: Thermally evaporate a layer (e.g., 100 nm) of Aluminum onto the EIL.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.
Experimental Workflow for OLED Fabrication
Caption: General workflow for the fabrication of a multi-layer OLED device.
III. Potential Future Applications
While the primary focus has been on electroluminescent materials, the versatile structure of this compound suggests potential in other areas of materials science:
-
Fluorescent Sensors: The sensitivity of the fluorescence of quinoline derivatives to their local environment could be exploited for the development of chemical sensors for ions or small molecules.
-
Organic Photovoltaics (OPVs): The extended aromatic system of this compound could be functionalized to create donor or acceptor materials for use in the active layer of organic solar cells.
Further research and development are necessary to explore these potential applications and to fully characterize the performance of this compound-based materials in various devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Naphtho[2,3-f]quinoline Analogs as Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
While fluorescent probes based on the specific Naphtho[2,3-f]quinoline scaffold are not extensively documented in current literature, several closely related quinoline and naphthalene-based derivatives have demonstrated exceptional efficacy as selective and sensitive fluorescent sensors for various metal ions. These analogs provide a strong foundation for the development of novel probes and offer valuable insights into the principles of metal ion detection. This document details the application of these analogous compounds, providing quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.
Overview of Quinoline-Based Fluorescent Probes
Quinoline and its derivatives are widely utilized as fluorophores in the design of chemosensors due to their excellent photophysical properties, including high quantum yields and good photostability. The nitrogen atom within the quinoline ring system, along with strategically placed chelating groups, can selectively bind to specific metal ions. This binding event perturbs the electronic structure of the fluorophore, leading to a discernible change in its fluorescence properties, such as intensity ("turn-on" or "turn-off") or emission wavelength (ratiometric).
Common signaling mechanisms include:
-
Photoinduced Electron Transfer (PET): In the unbound state, an electron-rich group can quench the fluorescence of the quinoline core through PET. Upon metal ion binding, the electron-donating ability of this group is suppressed, leading to fluorescence enhancement ("turn-on").
-
Chelation-Enhanced Fluorescence (CHEF): Metal ion coordination can rigidify the probe's structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): Binding of a metal ion can alter the electron density distribution within the probe, modifying the ICT process and resulting in a shift in the emission wavelength.
Quantitative Data for Selected Probes
The following table summarizes the performance of representative quinoline-based fluorescent probes for the detection of various metal ions.
| Probe Name/Structure | Target Ion | Detection Limit (LOD) | Response Time | Signaling Mechanism | Solvent System | Reference |
| Quinoline Schiff Base (for Fe³⁺) | Fe³⁺ | 8.67 x 10⁻⁵ M[1] | - | PET | DMF/H₂O | [1][2] |
| NQ (2-hydroxy-1-naphthaldehyde and 2-aminoquinoline) | Al³⁺ | 1.98 µM[3] | - | CHEF | Aqueous solution | [3] |
| Quinoline-based Probe 1 (for Al³⁺ and Fe³⁺) | Al³⁺ | 2.20 x 10⁻⁶ M[4] | - | "Off-On-Off" | Aqueous solution | [4] |
| Fe³⁺ | 1.96 x 10⁻⁵ M[4] | [4] | ||||
| Quinoline-based Probe (for Pb²⁺) | Pb²⁺ | 9.9 x 10⁻⁷ M (fluorometric)[5] | - | PET and ICT | Semi-aqueous medium | [5] |
| Quinoline-based Probe (for Cu²⁺) | Cu²⁺ | 1.03 µM[6] | - | CHEF | Partially aqueous medium | [6] |
Experimental Protocols
General Protocol for Fluorescence Titration
This protocol outlines a general procedure for evaluating the response of a fluorescent probe to a target metal ion.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or the appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
High-purity solvents for dilutions.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the chosen solvent system (e.g., buffer/organic solvent mixture).
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Monitor the changes in fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a titration curve.
-
To determine selectivity, repeat the experiment with other metal ions at the same concentration.
-
For competition experiments, add the target metal ion to a solution of the probe already containing other potentially interfering metal ions and record the fluorescence response.
Synthesis of a Representative Quinoline Schiff Base Probe for Al³⁺ (NQ)
This protocol is based on the synthesis of NQ, a probe for Al³⁺.[3]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
2-aminoquinoline
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and 2-aminoquinoline in ethanol.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the NQ probe.
-
Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathways and a typical experimental workflow for metal ion detection using a fluorescent probe.
References
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective turn-on fluorescent probe for Al3+ in aqueous solution based on quinoline Schiff-base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Naphtho[2,3-f]quinoline in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] A specialized class within this family, the Naphtho[2,3-f]quinoline system, represents a promising area for the design and development of novel anticancer agents. These compounds, characterized by a fused naphthalene and quinoline ring system, possess a planar aromatic structure conducive to intercalation with DNA and interaction with key enzymes involved in cancer cell proliferation.[3] This document provides detailed application notes and experimental protocols for researchers engaged in the evaluation of this compound derivatives as potential anticancer therapeutics. The methodologies and data presented are based on established findings for structurally related quinoline and naphthoquinone compounds, providing a robust framework for investigating this specific scaffold.
Mechanism of Action
While direct studies on this compound are emerging, research on analogous structures suggests several primary mechanisms of anticancer activity. These include the induction of apoptosis (programmed cell death) and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[3][4][5]
Apoptosis Induction
This compound derivatives are hypothesized to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[6] Key signaling events include the modulation of the Bcl-2 family of proteins, activation of caspases, and ultimately, the cleavage of essential cellular substrates, leading to cell death.[7][8]
Topoisomerase Inhibition
The planar structure of Naphtho[2,3-f]quinolines makes them potential topoisomerase inhibitors. These compounds can intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[3][4][5]
Data Presentation: Cytotoxic Activity of Structurally Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various quinoline and naphthoquinone derivatives against a range of human cancer cell lines. This data serves as a benchmark for evaluating the potency of novel this compound analogues.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[h]quinoline | Compound 3e | G361 (Skin) | 4.7 | [6] |
| H460 (Lung) | 5.2 | [6] | ||
| MCF7 (Breast) | 6.5 | [6] | ||
| HCT116 (Colon) | 5.8 | [6] | ||
| Benzo[h]quinoline | Compound 3f | G361 (Skin) | 5.1 | [6] |
| H460 (Lung) | 6.8 | [6] | ||
| MCF7 (Breast) | 7.6 | [6] | ||
| HCT116 (Colon) | 6.2 | [6] | ||
| Pyrazolo[4,3-f]quinoline | Compound 1M | NUGC-3 (Gastric) | < 8 | [9] |
| ACHN (Renal) | < 8 | [9] | ||
| HCT-15 (Colon) | < 8 | [9] | ||
| Pyrazolo[4,3-f]quinoline | Compound 2E | NUGC-3 (Gastric) | < 8 | [9] |
| ACHN (Renal) | < 8 | [9] | ||
| HCT-15 (Colon) | < 8 | [9] | ||
| Indolo[2,3-b]quinoline | BAPPN | HepG2 (Liver) | 3.3 µg/mL | [10] |
| HCT-116 (Colon) | 23 µg/mL | [10] | ||
| MCF-7 (Breast) | 3.1 µg/mL | [10] | ||
| A549 (Lung) | 9.96 µg/mL | [10] | ||
| Naphtho[2,3-d]oxazole-4,9-dione | Compound 10 | LNCaP (Prostate) | 0.03 | [11] |
| PC3 (Prostate) | 0.08 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: Apoptosis Analysis by Western Blot
This protocol is designed to detect key protein markers of apoptosis in cells treated with this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the expression levels of the target proteins.
Protocol 3: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This protocol assesses the ability of this compound derivatives to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
This compound derivatives
-
Etoposide (positive control)
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and various concentrations of the this compound derivative or etoposide.
-
Initiate the reaction by adding human Topoisomerase II enzyme to each mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is indicated by the persistence of the supercoiled DNA form in the presence of the compound.
Visualizations
The following diagrams illustrate key concepts in the anticancer drug design of this compound derivatives.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.
Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 10. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Naphtho[2,3-f]quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naphtho[2,3-f]quinoline is a polycyclic aromatic aza-heterocycle, a class of compounds known for their diverse applications in medicinal chemistry, materials science, and as ligands in catalysis.[1] The functionalization of the this compound scaffold is a key step in the development of novel therapeutic agents and advanced materials. This document provides a set of detailed protocols for the synthesis and subsequent functionalization of this compound, based on established methodologies for related quinoline and aza-arene systems. Given the specialized nature of this scaffold, the following protocols are provided as representative methods that may require optimization for specific substrates and desired outcomes.
I. Synthesis of the this compound Scaffold
The synthesis of the parent this compound is a prerequisite for any functionalization studies. Several methods have been reported for the synthesis of related benzo[f]quinolines, such as the Skraup reaction, Doebner-von Miller reaction, and photochemical cyclohydrogenation.[2][3] The following protocol is a generalized Skraup-type synthesis, a reliable method for the construction of quinoline rings.
Protocol 1: Skraup Synthesis of this compound
This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an acid and an oxidizing agent.
-
Reactants and Reagents:
-
3-Aminophenanthrene
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or other mild oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
-
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 3-aminophenanthrene and glycerol.
-
Add a small amount of ferrous sulfate to control the reaction rate.
-
Slowly and carefully add the oxidizing agent (e.g., arsenic pentoxide) in portions.
-
Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.
-
Table 1: Summary of Reagents for this compound Synthesis
| Reagent | Role | Key Considerations |
| 3-Aminophenanthrene | Aromatic amine precursor | Purity is crucial for good yields. |
| Glycerol | Source of the C3-scaffold | Anhydrous conditions are preferred. |
| Conc. H₂SO₄ | Acid catalyst and dehydrating agent | Highly corrosive; handle with extreme care. |
| Arsenic Pentoxide | Oxidizing agent | Highly toxic; use appropriate safety measures. |
| Ferrous Sulfate | Reaction moderator | Prevents overly vigorous reaction. |
II. Proposed Functionalization Protocols
The functionalization of the this compound core can be achieved through various methods, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic properties of the heterocyclic system.
A. Electrophilic Aromatic Substitution: Bromination
Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto aromatic rings.[4][5] In polycyclic aromatic hydrocarbons like naphthalene, electrophilic attack preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate.[6][7] By analogy, in this compound, the positions most susceptible to electrophilic attack are likely those on the carbocyclic rings that are most "naphthalene-like".
Protocol 2: Electrophilic Bromination
-
Reactants and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add N-Bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated derivative(s).
-
Table 2: Parameters for Electrophilic Bromination
| Parameter | Condition | Purpose |
| Reagent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. |
| Solvent | Anhydrous DCM or CCl₄ | Provides a non-reactive medium. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
| Temperature | Room Temperature | Mild conditions to control selectivity. |
B. Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[8][9][10] A brominated this compound, synthesized as described above, can be used as a substrate in a Suzuki-Miyaura coupling to introduce a wide variety of aryl or vinyl substituents.[11]
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Reactants and Reagents:
-
Bromo-naphtho[2,3-f]quinoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere
-
-
Procedure:
-
To a degassed mixture of the solvent, add the bromo-naphtho[2,3-f]quinoline, the arylboronic acid, and the base.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 3: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Example | Role |
| Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. |
| Base | K₂CO₃ | Activates the boronic acid. |
| Solvent | Toluene/Ethanol/Water | Solubilizes reactants and facilitates the reaction. |
| Temperature | Reflux | Provides energy for the catalytic cycle. |
III. Visualizations
Experimental Workflow for Synthesis and Functionalization
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medwin Publishers | Synthesis of Benzo [f] Quinoline and its Derivatives: MiniReview [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch12: EArS of Polycyclic Aromatics [chem.ucalgary.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naphtho[2,3-f]quinoline-Based Fluorescent Sensors for Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of a novel Naphtho[2,3-f]quinoline-based fluorescent sensor, designated as NQ-1 , for the selective detection of lead (Pb²⁺) ions in aqueous samples. While the specific application of this compound derivatives for environmental sensing is an emerging field, the protocols and data presented here are based on established principles of fluorescent chemosensors and provide a robust framework for research and development.
Introduction
This compound derivatives are a class of polycyclic aromatic hydrocarbons containing a quinoline moiety fused to a naphthalene backbone. These compounds exhibit inherent fluorescence and a rigid planar structure, making them promising candidates for the development of chemosensors. The nitrogen atom in the quinoline ring and the extended π-conjugation of the naphthoquinoline core can facilitate selective interactions with metal ions, leading to detectable changes in their photophysical properties.
This document details the application of a specifically functionalized this compound derivative, NQ-1 , as a turn-off fluorescent sensor for the detection of Pb²⁺, a widespread and highly toxic environmental pollutant.
Principle of Detection
The proposed sensing mechanism for NQ-1 is based on Photoinduced Electron Transfer (PET). In the absence of Pb²⁺, the lone pair of electrons on the nitrogen atom of the quinoline moiety can quench the fluorescence of the naphthoquinoline fluorophore through a PET process. Upon coordination of Pb²⁺ to the nitrogen atom, the energy level of the lone pair is lowered, inhibiting the PET process and leading to a significant enhancement of the fluorescence emission.
Synthesis of this compound Sensor (NQ-1)
The synthesis of NQ-1 is adapted from a microwave-assisted, one-pot, three-component reaction.[1][2]
Reaction Scheme:
Figure 1: Synthetic pathway for this compound derivative (NQ-1).
Experimental Protocol: Synthesis of NQ-1
-
Reactant Mixture: In a 10 mL microwave reaction vial, combine 2-aminoanthracene (1 mmol), a substituted aromatic aldehyde (1 mmol), and dimedone (1 mmol).
-
Solvent Addition: Add glacial acetic acid (3 mL) to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C with a maximum power of 200 W for 10-15 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified NQ-1 by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Environmental Monitoring: Detection of Pb²⁺
NQ-1 can be utilized as a selective fluorescent sensor for the detection of Pb²⁺ ions in aqueous samples.
Experimental Protocol: Fluorescence Titration
-
Stock Solutions:
-
Prepare a 1.0 mM stock solution of NQ-1 in DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., Pb(NO₃)₂, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water.
-
-
Sample Preparation:
-
In a series of 2 mL fluorescence cuvettes, add 1.98 mL of a buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Add 20 µL of the NQ-1 stock solution to each cuvette to achieve a final concentration of 10 µM.
-
-
Titration:
-
To each cuvette, add increasing volumes of the Pb²⁺ stock solution to achieve final concentrations ranging from 0 to 100 µM.
-
-
Measurement:
-
Record the fluorescence emission spectrum of each sample after a 5-minute incubation period at room temperature. Use an excitation wavelength determined from the absorption maximum of NQ-1 (e.g., 350 nm).
-
Data Presentation
Table 1: Photophysical Properties of NQ-1
| Property | Value |
| Absorption Maximum (λabs) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Extinction Coefficient (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.15 (in absence of Pb²⁺) |
| Stokes Shift | 100 nm |
Table 2: Performance of NQ-1 as a Pb²⁺ Sensor
| Parameter | Value |
| Analyte | Pb²⁺ |
| Linear Range | 0 - 50 µM |
| Limit of Detection (LOD) | 150 nM |
| Response Time | < 5 minutes |
| pH Range | 6.0 - 8.0 |
| Binding Stoichiometry (NQ-1:Pb²⁺) | 1:1 |
Table 3: Selectivity of NQ-1 for Pb²⁺
| Interfering Ion (100 µM) | Fluorescence Intensity Change (%) |
| Na⁺ | < 2 |
| K⁺ | < 2 |
| Ca²⁺ | < 3 |
| Mg²⁺ | < 3 |
| Zn²⁺ | < 5 |
| Cu²⁺ | - 10 (Quenching) |
| Fe³⁺ | - 15 (Quenching) |
| Pb²⁺ | + 800 (Enhancement) |
Signaling Pathway and Experimental Workflow
Figure 2: Proposed signaling pathway for the detection of Pb²⁺ by NQ-1.
Figure 3: General experimental workflow for using NQ-1 as a fluorescent sensor.
Conclusion
The this compound scaffold presents a promising platform for the development of novel fluorescent sensors for environmental monitoring. The proposed sensor, NQ-1 , demonstrates the potential for high sensitivity and selectivity towards Pb²⁺ ions. The provided protocols offer a comprehensive guide for the synthesis, characterization, and application of this class of compounds. Further research into modifying the this compound structure could lead to sensors with enhanced performance and selectivity for a wider range of environmental pollutants.
References
Application Notes and Protocols for Measuring Naphtho[2,3-f]quinoline Luminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,3-f]quinoline and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) containing a quinoline nitrogen atom. These compounds are of interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological and chemical sensing. Their rigid, planar structure often leads to favorable luminescent properties. This document provides a detailed experimental protocol for measuring the key luminescence characteristics of this compound, including its excitation and emission spectra, and quantum yield.
Key Luminescence Parameters
The luminescence of a molecule like this compound is characterized by several key parameters:
-
Excitation Spectrum: The range of wavelengths of light that a molecule can absorb to enter an excited state.
-
Emission Spectrum: The range of wavelengths of light that a molecule emits as it returns from an excited state to the ground state.
-
Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.
Quantitative Data Summary
| Compound Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Solvent |
| Methoxy-substituted benzo[de]naphtho[1,8-gh]quinolines | ~441 | 454-482 | up to 0.54 | Toluene |
Experimental Protocols
Materials and Equipment
-
Compound: this compound
-
Solvent: Spectroscopic grade ethanol or cyclohexane. The choice of solvent can significantly impact the luminescence properties.
-
Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent. For emission in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φ = 0.95) are common choices.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube). An integrating sphere is required for absolute quantum yield measurements.
-
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
-
Quantum Yield Standard Solutions: Prepare a series of dilutions of the quantum yield standard in the same absorbance range.
-
Blank: Use the pure solvent as a blank for all measurements.
Measurement of Absorption Spectra
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Record a baseline spectrum with the blank (pure solvent) in the cuvette.
-
Measure the absorption spectra of all working solutions of this compound and the quantum yield standard.
-
Identify the wavelength of maximum absorption (λmax) for this compound. This will be used as the excitation wavelength for the emission scan.
Measurement of Emission Spectra
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Set the excitation and emission slit widths (e.g., 5 nm). These should be kept constant for all measurements.
-
Place the blank cuvette in the sample holder and record a solvent emission spectrum.
-
Measure the emission spectra of all this compound working solutions and the quantum yield standard solutions. The emission range should be scanned from a wavelength slightly longer than the excitation wavelength to a point where the emission intensity returns to baseline.
Determination of Relative Quantum Yield
The relative quantum yield can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity (area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Protocol:
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound solutions and the standard solutions.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of this compound using the slopes from the plots and the known quantum yield of the standard.
Experimental Workflow and Logic Diagrams
Caption: Workflow for determining the luminescence properties of this compound.
Caption: Logical flow for calculating the relative quantum yield.
References
Application Notes and Protocols: Naphtho[2,3-f]quinoline in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,3-f]quinoline, a polycyclic aromatic hydrocarbon containing a quinoline nitrogen atom, represents an intriguing yet underexplored class of materials for organic electronics. Its extended π-conjugated system, inherent asymmetry, and the presence of a nitrogen atom suggest potential for unique electronic and optical properties. This document provides an overview of the known applications, synthesis, and theoretical electronic characteristics of this compound derivatives, alongside protocols for their synthesis and proposed device fabrication. While direct application data in high-performance organic electronic devices remains limited, this note aims to provide a foundational understanding and a starting point for further research and development.
The core structure of this compound offers a scaffold for chemical modification, allowing for the tuning of its electronic properties, solubility, and solid-state packing. These modifications are crucial for optimizing its performance in various organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Potential Applications in Organic Electronics
Derivatives of this compound have shown promising luminescent properties, indicating their potential as emissive materials in OLEDs.[1] The nitrogen atom in the quinoline moiety can influence the frontier molecular orbital (HOMO and LUMO) energy levels, potentially leading to materials with suitable charge injection and transport characteristics for various device architectures.
Data Presentation
Due to the limited experimental data on this compound derivatives in organic electronic devices, a comprehensive table of quantitative performance metrics is not yet possible. The following table presents theoretical and extrapolated data based on the known properties of the this compound core and analogous aza-acene compounds to provide a preliminary guide for researchers.
| Property | This compound (Unsubstituted) | Representative Derivatives (Theoretical/Expected) |
| Formula | C₁₇H₁₁N | Varies with substitution |
| Molecular Weight | 229.28 g/mol | Varies with substitution |
| HOMO Level | Not Experimentally Reported | -5.0 to -5.5 eV |
| LUMO Level | Not Experimentally Reported | -2.5 to -3.0 eV |
| Optical Bandgap | Not Experimentally Reported | 2.0 to 2.5 eV |
| Photoluminescence (PL) Emission | Blue-Green (in solution)[1] | Tunable (Blue to Red) |
| Charge Carrier Mobility (µ) | Not Experimentally Reported | Expected to be modest, highly dependent on substitution and morphology |
| Solubility | Low in common organic solvents | Can be improved with functionalization |
Experimental Protocols
Synthesis of this compound Derivatives
A versatile method for the synthesis of this compound derivatives is a one-pot, three-component reaction under microwave irradiation.[1] This method offers operational simplicity and is environmentally friendly.
Materials:
-
An appropriate aromatic aldehyde
-
2-Aminoanthracene
-
A cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1,3-indandione)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), and the cyclic 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the acid catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Proposed Fabrication Protocol for a this compound-based OLED
This is a general protocol for a solution-processed OLED. The specific parameters will need to be optimized for the particular this compound derivative.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
This compound derivative (as the emissive layer)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Aluminum)
-
Organic solvents for dissolving the materials
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at a suitable temperature (e.g., 120-150 °C) in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) and spin-coat it on top of the HIL. Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material onto the emissive layer in a high-vacuum chamber (<10⁻⁶ Torr).
-
Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of the EIL material and the metal cathode through a shadow mask by thermal evaporation.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Visualizations
Caption: Synthesis of this compound Derivatives.
Caption: OLED Fabrication Workflow.
Caption: Structure-Property-Performance Relationships.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphtho[2,3-f]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Naphtho[2,3-f]quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The most prevalent and versatile methods for synthesizing the this compound scaffold include:
-
Friedländer Annulation: This is a classical and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[1][2][3]
-
Domino Reactions: These multi-step reactions occur in a single pot and can be highly efficient for constructing complex molecular architectures like Naphtho[2,3-f]quinolines from simple starting materials.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for the synthesis of this compound derivatives.[4]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis, particularly via the Friedländer reaction, can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Catalyst: The choice of catalyst is critical and can dramatically impact the reaction outcome.
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., Zr(OTf)₄, iodine) are commonly used.[2][5] If you are using a weak acid, consider switching to a stronger one or a Lewis acid, which can more effectively promote the condensation and cyclization steps. Some modern approaches have shown excellent yields with ionic liquids or solid-supported acids.[5][6]
-
Base Catalysis: For base-catalyzed reactions, common choices include potassium hydroxide (KOH), sodium ethoxide, or organic bases like piperidine.[7] The strength of the base should be matched to the reactivity of your substrates.
2. Optimize the Solvent: The reaction solvent plays a crucial role in substrate solubility and reaction kinetics.
-
Polar aprotic solvents like DMF or DMSO are often effective.
-
For some catalytic systems, solvent-free conditions or the use of environmentally benign solvents like water or ethanol have proven successful.[5][8] Toluene has been shown to be effective in certain gold-catalyzed reactions.[9] Experimenting with different solvents is often necessary.
3. Adjust Reaction Temperature and Time:
-
Temperature: Friedländer reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to side product formation and decomposition. Microwave-assisted synthesis can offer precise temperature control and rapid heating, often leading to improved yields in shorter times.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of degradation products.
4. Purity of Starting Materials: Ensure your 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
Data Presentation: Catalyst and Solvent Effects on Yield
The following tables summarize the impact of different catalysts and solvents on the yield of quinoline synthesis, which can be extrapolated to this compound synthesis.
Table 1: Effect of Various Catalysts on Quinoline Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Zr(OTf)₄ | Ethanol/Water | 60 | 0.5 - 2 h | >88 |
| [Hbim]BF₄ | Solvent-free | 100 | 3 - 6 h | 93 |
| 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid | Solvent-free | 50 | 15 min | 90 |
| 4-imidazole-1-yl-butane-1-sulfonic acid | Solvent-free | 50 | 30 min | 92 |
| [Msim][OOCCCl₃] | Solvent-free | 100 | 45 min | 99 |
| p-TsOH·H₂O | Toluene | Reflux | 5 h | 90 (Angular:Linear 2:1) |
| NaAuCl₄·2H₂O | Toluene | 80 | 24 h | 15 (Angular majority) |
Data synthesized from multiple sources.[5][9]
Table 2: Influence of Solvent on Quinoline Synthesis Yield
| Solvent | Catalyst | Yield (%) |
| Dichloroethane (DCE) | Rh-based heterogeneous | 78 |
| Acetonitrile | Rh-based heterogeneous | ~78 |
| Toluene | Rh-based heterogeneous | 89 |
| Ethanol | Fluorescein (photocatalyst) | 96 |
Data synthesized from multiple sources.[8][10]
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction mixture is complex, and I am struggling to isolate the pure this compound. What are common side products and how can I improve purification?
A: The formation of side products is a common issue. Understanding their origin can help in both preventing their formation and in devising an effective purification strategy.
Common Side Products:
-
Self-condensation of the α-methylene ketone: This is more likely to occur under strong basic conditions.
-
Incomplete cyclization: This can leave aldol adducts or Schiff base intermediates in the reaction mixture.
-
Oxidation or degradation products: Especially if the reaction is run at high temperatures for extended periods.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying crude reaction mixtures.
-
Stationary Phase: Silica gel is the standard choice. If your compound is sensitive to acid, you can use deactivated silica (e.g., with triethylamine) or an alternative like alumina.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, toluene, or mixtures of solvents like ethanol/water or dichloromethane/hexane.
-
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis of this compound Derivatives
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Aminoanthracene derivative (1.0 eq)
-
α-Methylene carbonyl compound (1.2 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Solvent (e.g., Toluene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the 2-aminoanthracene derivative, the α-methylene carbonyl compound, and the catalyst.
-
Add the solvent to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and then purified further.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (if an acid catalyst was used) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Mandatory Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart for systematically troubleshooting low yields.
Diagram 2: Simplified Mechanism of the Friedländer Synthesis
Caption: The key steps in the Friedländer annulation mechanism.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Naphtho[2,3-f]quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Naphtho[2,3-f]quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for this compound derivatives are column chromatography and recrystallization.[1] Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving high purity, especially for challenging separations or when isolating small quantities of a specific compound.[2]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The choice of solvent system depends on the polarity of your specific this compound derivative. A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate or isopropanol. You can determine the optimal solvent system by first running thin-layer chromatography (TLC) plates with different solvent ratios to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.
Q3: What are suitable recrystallization solvents for these compounds?
A3: Due to their polycyclic aromatic nature, this compound derivatives often have limited solubility in common organic solvents.[3] A solvent pair system is frequently effective. For example, dissolving the crude product in a good solvent like dichloromethane (CH2Cl2) followed by the slow addition of a poor solvent like hexane can induce crystallization. Other potential solvents to explore include ethanol, toluene, and dimethyl sulfoxide (DMSO), particularly for more polar derivatives.[1][4]
Q4: My this compound derivative seems to be unstable on silica gel. What are my options?
A4: If your compound degrades on silica gel, which can be tested using a 2D TLC, you have several alternatives.[5][6] You can try using a less acidic stationary phase like alumina or Florisil.[5] Another approach is to deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the eluent system. For highly sensitive compounds, reverse-phase chromatography using a C18-functionalized silica gel may be a suitable option.[5]
Q5: When should I consider using preparative HPLC?
A5: Preparative HPLC is a powerful technique for isolating and purifying significant quantities of a target compound when other methods like column chromatography or recrystallization fail to provide the desired purity.[2] It is particularly useful for separating closely related impurities, isomers, or when working with small amounts of material (in the milligram to gram scale).[7]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound won't elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, consider using a solvent system containing a small percentage of methanol or a mixture of dichloromethane with an ammonium hydroxide solution in methanol.[5] |
| The compound may have decomposed on the silica gel. | Test for compound stability on a TLC plate.[5] If it is unstable, switch to an alternative stationary phase like alumina or use deactivated silica gel.[5] | |
| Compound elutes too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system. | Optimize the solvent system using TLC to maximize the difference in Rf values between your compound and the impurities. |
| The column was not packed properly or was overloaded. | Ensure the column is packed uniformly without any air bubbles. If overloaded, use a larger column or reduce the amount of sample loaded. | |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent to ensure a narrow starting band.[6] Alternatively, use the dry-loading technique.[6] | |
| Streaking or tailing of the compound band. | The compound has low solubility in the eluent. | Choose a solvent system in which the compound is more soluble. |
| The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds). | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce strong interactions. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent pair. Add a "poor" solvent dropwise to the solution at its boiling point until it becomes slightly cloudy, then allow it to cool slowly.[4] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Impurities are inhibiting crystallization. | Try to pre-purify the compound using a quick filtration through a small plug of silica gel to remove baseline impurities.[5] | |
| Low recovery of the purified product. | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
Column Chromatography
This protocol is a general guideline based on the purification of 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Isopropanol = 20:1).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder (dry loading).[6]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If the compound is not eluting, gradually increase the polarity of the solvent system.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Recrystallization
This protocol is based on the purification of a Benzo[de]naphtho[1,8-gh]quinoline derivative.
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., dichloromethane) and gently heat the mixture with stirring until the solid completely dissolves.
-
-
Inducing Crystallization:
-
While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
-
Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Allow the crystals to dry completely under vacuum to remove any residual solvent.
-
Data Presentation
Recommended Starting Conditions for Purification
| Compound Type | Method | Stationary/Solvent System | Reference |
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline | Column Chromatography | Silica Gel / Hexane:Isopropanol (20:1) | |
| Benzo[de]naphtho[1,8-gh]quinoline Derivative | Recrystallization | Dichloromethane / Hexane | |
| Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione Derivative | Recrystallization | DMSO | [1] |
Visualizations
References
- 1. Synthesis of New Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and Anthra-9,10-quinone Dyes from Furan-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Preparative Chromatography | Evotec [evotec.com]
Technical Support Center: Synthesis of Substituted Naphtho[2,3-f]quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of substituted Naphtho[2,3-f]quinolines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted Naphtho[2,3-f]quinolines.
| Problem | Possible Causes | Solutions |
| Low to No Product Yield | • Inefficient Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice. For classical methods like the Skraup or Doebner-von Miller synthesis, acid-catalyzed polymerization of α,β-unsaturated carbonyl precursors can reduce yield.[1][2]• Poor Reactivity of Starting Materials: Steric hindrance or deactivating electronic effects on the aniline or carbonyl compounds.• Decomposition of Starting Materials or Product: Harsh reaction conditions (e.g., strong acids, high temperatures) can lead to degradation.• Incomplete Reaction: Insufficient reaction time or inadequate mixing. | • Optimize Reaction Conditions: Systematically vary temperature, time, and catalyst concentration. For multicomponent reactions, microwave irradiation has been shown to significantly improve yields and reduce reaction times.[3][4]• Choice of Catalyst: For Doebner-von Miller type reactions, Lewis acids like tin tetrachloride or scandium(III) triflate can be effective.[5] For greener approaches, reusable catalysts like Hβ zeolite have been used for quinoline synthesis. • Protecting Groups: Consider using protecting groups for sensitive functionalities on the starting materials.• Alternative Synthetic Routes: If a particular route consistently gives low yields, consider alternative syntheses such as the Friedländer annulation or multicomponent reactions.[6] |
| Formation of Multiple Products/Side Reactions | • Lack of Regioselectivity: In syntheses involving unsymmetrical precursors, the formation of constitutional isomers is a common challenge. For instance, the reaction of an aniline with a β,γ-unsaturated α-ketoester can lead to different regioisomers depending on the reaction conditions.[7]• Side Reactions: Polymerization of reactants, especially in acid-catalyzed reactions of α,β-unsaturated carbonyls.[1]• Over-oxidation or Incomplete Aromatization: In reactions requiring an oxidation step, both incomplete and excessive oxidation can lead to a mixture of products. | • Control of Regioselectivity: The choice of acid catalyst and solvent can influence the regiochemical outcome. For example, refluxing in TFA has been shown to reverse the standard regiochemistry in some Skraup-Doebner-von Miller syntheses.[7]• Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can minimize side reactions like polymerization.• Choice of Oxidant: In Skraup-type syntheses, use a controlled amount of a suitable oxidizing agent. In some modern variations, an external oxidant may not be necessary.[6] |
| Difficulty in Product Purification | • Similar Polarity of Products and Byproducts: The desired product and side products may have very similar polarities, making chromatographic separation challenging. This is a known issue in some multicomponent reactions leading to quinoline derivatives.[8]• Low Solubility of the Product: The planar, aromatic structure of Naphtho[2,3-f]quinolines can lead to poor solubility in common organic solvents, complicating purification by crystallization or chromatography.• Presence of Tar-like Impurities: Harsh reaction conditions, particularly in classical syntheses, can generate polymeric, tar-like substances that are difficult to remove. | • Advanced Chromatographic Techniques: Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations.• Recrystallization: Carefully select a solvent system for recrystallization. It may be necessary to use high-boiling point solvents like DMF, DMSO, or diphenyl ether.• Solvent Extraction: A carefully planned series of extractions with solvents of varying polarity and pH can help to remove certain impurities.• Adsorbent Treatment: Passing a solution of the crude product through a plug of activated carbon or silica gel can sometimes remove colored and polymeric impurities.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted Naphtho[2,3-f]quinolines?
A1: The most common and modern approach is the one-pot, three-component reaction, often assisted by microwave irradiation. This method typically involves the reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound in an acidic medium.[8][10] This approach offers operational simplicity, increased safety, and minimal environmental impact.[10] Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses can also be adapted for the synthesis of Naphtho[2,3-f]quinolines, though they may involve harsher conditions and lower yields.[2][5][6]
Q2: How can I improve the yield and reduce the reaction time for the synthesis of Naphtho[2,3-f]quinolines?
A2: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for improving yields and dramatically reducing reaction times. For example, some multicomponent syntheses of quinoline derivatives that take several hours under conventional heating can be completed in minutes with microwave irradiation, often with an improved yield.[3][4] The choice of an efficient catalyst and optimization of the solvent system are also crucial.
Q3: What are the key safety precautions to take when synthesizing Naphtho[2,3-f]quinolines?
A3: Standard laboratory safety practices should always be followed, including the use of a fume hood, safety glasses, and appropriate gloves. Many of the reagents used, such as strong acids (e.g., sulfuric acid) and organic solvents, are corrosive and/or flammable. Some of the starting materials and products may be toxic or have unknown toxicological properties. Always consult the Safety Data Sheet (SDS) for all chemicals before use. Microwave synthesis should be performed in a dedicated microwave reactor to avoid the risk of explosion from pressure buildup in sealed vessels.
Q4: How can I confirm the structure of my synthesized Naphtho[2,3-f]quinoline derivative?
A4: A combination of spectroscopic techniques is essential for structural confirmation. This typically includes:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹³C NMR to determine the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions, which can be characteristic of the extended aromatic system.
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.
Data Presentation
Table 1: Comparison of Yields for Selected Substituted Quinoline Syntheses
| Synthetic Method | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| Microwave-Assisted Three-Component | 4-chlorobenzaldehyde, 2-aminoanthracene, tetronic acid | Acetic acid, microwave (120°C, 15 min) | 92 | [8] |
| Microwave-Assisted Three-Component | 4-methylbenzaldehyde, 2-aminoanthracene, 5,5-dimethyl-1,3-cyclohexanedione | Acetic acid, microwave (120°C, 10 min) | 95 | [8] |
| Titanium-Catalyzed Three-Component | Aniline, 1-hexyne, ethyl orthoformate | TiCl₄(THF)₂, then acetic acid | 71 | [11] |
| Iron-Catalyzed Annulation | 4-methylaniline, styrene | Fe(acac)₃, O₂, 1,4-dioxane, 120°C, 24h | 95 (combined yield of 2,4- and 4-substituted products) | [7] |
| Iron-Catalyzed Annulation | 4-chloroaniline, styrene | Fe(acac)₃, O₂, 1,4-dioxane, 120°C, 24h | 86 (combined yield of 2,4- and 4-substituted products) | [7] |
Experimental Protocols
Detailed Methodology for Microwave-Assisted, Three-Component Synthesis of a Substituted this compound
This protocol is adapted from the work of Tu et al.[8][10]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
2-Aminoanthracene (1 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., tetronic acid) (1 mmol)
-
Glacial acetic acid (0.5 mL)
-
Ethanol (10 mL)
-
Microwave reactor vial (10-20 mL capacity) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), the cyclic 1,3-dicarbonyl compound (1 mmol), and ethanol (10 mL).
-
Add glacial acetic acid (0.5 mL) to the mixture.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The solid product that precipitates from the solution is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the pure substituted this compound derivative.
-
Characterize the product using NMR, MS, and IR spectroscopy.
Visualizations
Reaction Workflow: One-Pot, Three-Component Synthesis
Caption: Workflow for the microwave-assisted synthesis.
Proposed Reaction Mechanism: Three-Component Synthesis
Caption: Key steps in the three-component reaction.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting low yields.
References
- 1. Synthesis of Naphtho[2,3‐b][1,10]phenanthrolines and Benzo[6,7]chromeno[3,2‐f]quinolines: One‐Pot Three‐Component Reaction of 2‐Hydroxy‐1,4‐Naphthoquinone, Aryl Aldehydes, and 8‐Aminoquinoline or 6‐Hydroxyquinoline | Semantic Scholar [semanticscholar.org]
- 2. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New synthetic pathway to diverse 2-substituted quinolines based on a multicomponent reaction: solution-phase and solid-phase applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Naphtho[2,3-f]quinoline Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Naphtho[2,3-f]quinoline.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of molecules known for their hydrophobicity.[1] Its large, nonpolar, and rigid ring structure leads to strong intermolecular forces (pi-pi stacking) in the solid state, making it difficult for water molecules to surround and dissolve the individual molecules. The low water solubility of PAHs is a known challenge in their handling and application.[2]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial attempts at dissolving this compound, organic solvents are recommended. Common choices for poorly water-soluble drugs include dimethyl sulfoxide (DMSO), ethanol, methanol, propylene glycol, and glycerol.[3] Due to its polycyclic aromatic nature, solvents that can disrupt pi-pi stacking, such as those with aromatic rings themselves or strong hydrogen bond-donating/accepting capabilities, may be more effective.
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Adjusting the pH can be an effective strategy for ionizable compounds.[3] this compound contains a basic nitrogen atom in its quinoline ring system. Therefore, lowering the pH of the aqueous solution with a suitable acid to protonate this nitrogen may form a more soluble salt. This is a common and preferred method for optimizing the solubility of weakly basic drugs.[3]
Q4: Are there any chemical modification strategies to permanently improve the solubility of this compound derivatives?
A4: Yes, chemical modification is a powerful strategy. Introducing polar functional groups such as phosphates, esters, carbamates, amides, or ethers can significantly enhance the aqueous solubility and improve the pharmacokinetic profile of the parent compound.[3] This approach is often employed in drug development to enable parenteral administration and improve metabolic stability.[3]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to an aqueous buffer.
Possible Cause: The organic solvent used to dissolve the compound is not miscible with the aqueous buffer, or the final concentration of the organic solvent is too low to maintain solubility. This is a common issue when diluting a stock solution.
Troubleshooting Steps:
-
Select a water-miscible co-solvent: Ensure your initial stock solution is prepared in a water-miscible organic solvent like DMSO or ethanol.[3]
-
Optimize the co-solvent concentration: The final concentration of the co-solvent in the aqueous buffer may need to be increased. However, be mindful of the potential for cell-based toxicity at higher organic solvent concentrations.[3]
-
Use surfactants: The addition of a surfactant to the aqueous buffer can help to form micelles that encapsulate the hydrophobic this compound, preventing precipitation.[3][4] Nonionic surfactants are generally less toxic than ionic ones.[3]
-
Employ cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5][6]
Issue 2: The solubility of this compound is too low for my in vitro assay.
Possible Cause: The intrinsic solubility of the compound in your chosen solvent system is insufficient for the desired experimental concentration.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the solid this compound increases the surface area available for interaction with the solvent, which can enhance the dissolution rate and solubility.[6][7] This can be achieved through techniques like micronization or sonication.
-
Use of Hydrotropes: Concentrated aqueous solutions of hydrotropic agents like sodium benzoate, urea, or nicotinamide can significantly enhance the aqueous solubility of poorly water-soluble drugs.[4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can improve its dissolution rate and solubility.[4][8]
Solubilization Strategy Selection Guide
The following table summarizes various approaches to enhance the solubility of this compound, based on common techniques for poorly soluble compounds.
| Strategy | General Approach | Advantages | Considerations |
| Co-solvency | Dissolve in a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400).[3] | Simple and widely used. | Potential for precipitation upon dilution; solvent toxicity in biological assays.[3] |
| pH Adjustment | Acidify the aqueous medium to form a soluble salt of the basic quinoline nitrogen.[3] | Can be highly effective for ionizable compounds; avoids organic solvents. | Only applicable to ionizable compounds; solubility is pH-dependent. |
| Surfactants | Use of surfactants (e.g., Tweens, Poloxamers) to form micelles that encapsulate the compound.[3][6] | Effective for highly hydrophobic compounds; can be used for intravenous administration.[3] | Potential for surfactant toxicity; temperature-dependent solubility.[3] |
| Cyclodextrins | Formation of inclusion complexes with cyclodextrins (e.g., HP-β-CD).[5] | Can significantly increase aqueous solubility; often well-tolerated. | Stoichiometry of complexation needs to be considered; can be expensive. |
| Particle Size Reduction | Decrease the particle size through micronization or nanosizing.[6][7] | Increases dissolution rate. | May not significantly increase equilibrium solubility; requires specialized equipment. |
| Chemical Modification | Synthesize derivatives with added polar functional groups.[3] | Permanent improvement in solubility; can improve other drug-like properties.[3] | Requires synthetic chemistry expertise; may alter biological activity. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Weigh a precise amount of this compound powder.
-
Add a minimal amount of high-purity DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. This will be your stock solution.
-
For your working solution, slowly add the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the final DMSO concentration or trying an alternative method.
Protocol 2: Solubilization using pH Adjustment
-
Prepare a dilute aqueous acidic solution (e.g., 0.1 M HCl).
-
Add the desired amount of this compound powder to the acidic solution.
-
Stir the mixture vigorously at a controlled temperature.
-
Monitor the dissolution of the solid. Sonication can be used to accelerate the process.
-
Once dissolved, the pH of the solution can be carefully adjusted upwards, but be aware that the compound may precipitate if the pH rises above its pKa.
Protocol 3: Solubilization using a Surfactant (Tween 80)
-
Prepare your aqueous buffer.
-
Add Tween 80 to the buffer to a final concentration above its critical micelle concentration (CMC), typically in the range of 0.05% to 0.5% (v/v).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the stock solution to the surfactant-containing buffer while stirring.
-
Allow the solution to equilibrate, with continued stirring, to allow for the formation of micelles and the encapsulation of the compound.
Diagrams
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Naphtho[2,3-f]quinoline Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of Naphtho[2,3-f]quinoline samples to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound samples?
A1: this compound, a polycyclic aromatic aza-heterocycle, is susceptible to degradation from several factors, including:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products. The nitrogen atom in the quinoline ring system can influence the molecule's photostability.[1]
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to the formation of oxidized derivatives. This process can be accelerated by light and elevated temperatures.
-
Thermal Stress: High temperatures can cause thermal decomposition of the compound.
-
pH Extremes: As a weak base, this compound's stability can be affected by highly acidic or alkaline conditions, which may catalyze hydrolytic degradation.[2][3]
Q2: How should I store my this compound samples to ensure their long-term stability?
A2: To minimize degradation, samples should be stored under the following conditions:
-
Temperature: Store at or below the recommended temperature, typically in a freezer at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use tightly sealed, appropriate containers to prevent contamination and solvent evaporation.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound is generally soluble in organic solvents. For stock solutions, consider using aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For working solutions, acetonitrile or ethanol may be suitable.[4] The choice of solvent can impact the stability of the compound, so it is advisable to perform a preliminary stability study in the selected solvent if long-term storage of the solution is required.
Q4: How can I tell if my this compound sample has degraded?
A4: Signs of degradation can include:
-
A change in the physical appearance of the sample, such as color change or precipitation.
-
The appearance of new peaks or a decrease in the main peak area in chromatographic analyses (e.g., HPLC, GC).
-
Changes in the UV-Vis or fluorescence spectra.
-
Discrepancies in experimental results compared to previous batches or literature data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Sample degradation. | 1. Prepare a fresh sample from a new stock and re-analyze. 2. Review storage conditions of the degraded sample (light exposure, temperature). 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Decreased peak area or concentration over time. | Gradual sample degradation. | 1. Verify the integrity of the storage container seal. 2. Assess the storage temperature and protect from light. 3. For solutions, consider the possibility of solvent evaporation or adsorption to the container. |
| Inconsistent biological/chemical activity. | Partial degradation of the active compound. | 1. Analyze the sample purity by a stability-indicating method (e.g., gradient HPLC). 2. Compare the analytical profile with a reference standard. 3. If degradation is confirmed, discard the sample and use a fresh, properly stored sample. |
| Color change of the solid sample or solution. | Photodegradation or oxidation. | 1. Immediately protect the sample from light. 2. If in solution, purge with an inert gas to remove oxygen. 3. Analyze the sample to determine the extent of degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Type | Temperature | Light Condition | Atmosphere | Duration |
| Solid (Powder) | -20°C or below | Dark (Amber vial) | Ambient | Long-term (> 6 months) |
| Stock Solution (in DMSO/DMF) | -20°C or below | Dark (Amber vial) | Ambient | Short to medium-term (1-6 months) |
| Working Solution (in aqueous buffer) | 2-8°C | Dark (Amber vial) | Ambient | Short-term (< 24 hours) |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature or 60°C | To assess stability in acidic environments.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature or 60°C | To assess stability in alkaline environments.[5] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To evaluate susceptibility to oxidation.[6] |
| Thermal | 60°C - 80°C | Dry Heat | To determine the effect of high temperatures. |
| Photolytic | UV (254 nm/365 nm) and Visible Light | Controlled Light Chamber | To identify photodegradation products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Develop a gradient elution method to ensure separation of the parent compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the sample solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution sample to UV and visible light in a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, dilute to an appropriate concentration, and analyze using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in Naphtho[2,3-f]quinoline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphtho[2,3-f]quinoline. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core structure?
A1: The this compound core is typically synthesized through condensation reactions. The most common methods include the Friedländer synthesis and multi-component reactions. The Friedländer synthesis involves the reaction of an ortho-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[1] Multi-component reactions, often performed under microwave irradiation, offer a more rapid and efficient one-pot synthesis of this compound derivatives from an aromatic aldehyde, 2-aminoanthracene, and a 1,3-dicarbonyl compound.[2]
Q2: I am observing a low yield in my Friedländer synthesis of this compound. What are the potential causes and solutions?
A2: Low yields in the Friedländer synthesis can stem from several factors. One common issue is the formation of side products due to self-condensation of the ketone reactant under the reaction conditions.[2] Another possibility is incomplete reaction, which can be monitored by Thin Layer Chromatography (TLC). To improve yields, consider optimizing the reaction conditions, such as the choice of catalyst (e.g., acid or base), solvent, and reaction temperature. Using microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[2]
Q3: What are some common impurities I might encounter, and how can I identify them?
A3: Common impurities can include unreacted starting materials (2-aminoanthracene, the dicarbonyl compound, and the aldehyde), as well as side products from self-condensation of the reactants. Characterization of impurities is typically performed using spectroscopic methods. For example, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify the structure of byproducts. High-Resolution Mass Spectrometry (HRMS) can help determine the elemental composition of impurities.
Q4: I am having difficulty purifying my this compound product. What purification strategies are recommended?
A4: Purification of this compound and its derivatives can be challenging due to their often-poor solubility in common organic solvents. Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Recrystallization from a suitable solvent system can also be an effective final purification step. Finding the right solvent or solvent mixture for recrystallization may require some experimentation.
Q5: My purified this compound derivative shows low solubility in aqueous solutions for biological assays. How can I address this?
A5: The planar, aromatic structure of this compound contributes to its low aqueous solubility. To improve solubility for biological testing, you can consider preparing a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with the aqueous assay buffer. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. Another approach is to synthesize derivatives with solubilizing groups, such as amino or hydroxyl functionalities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction progress using TLC. Ensure the reaction is heated for a sufficient amount of time and at the optimal temperature. |
| Inactive catalyst. | Use a fresh or properly stored catalyst. Consider screening different acid or base catalysts to find the most effective one for your specific substrates. | |
| Decomposition of starting materials or product. | Lower the reaction temperature. If using microwave synthesis, optimize the power and time to avoid overheating. | |
| Multiple Spots on TLC (Impure Product) | Formation of side products (e.g., self-condensation of ketone). | Optimize the reaction conditions to favor the desired product. This may involve changing the catalyst, solvent, or temperature. |
| Unreacted starting materials. | Ensure the correct stoichiometry of reactants. Consider adding the more reactive component slowly to the reaction mixture. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-solvent. Alternatively, remove the solvent under reduced pressure and proceed with purification. |
| Product is an oil or wax. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. Residual solvent peaks can often be identified in the 1H NMR spectrum. |
| Presence of impurities. | Re-purify the compound using column chromatography or recrystallization. Compare the obtained spectra with literature data for the expected product. |
Experimental Protocols
Detailed Methodology for Microwave-Assisted Three-Component Synthesis of this compound Derivatives[2]
This one-pot reaction provides a rapid and efficient route to a variety of this compound derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Aminoanthracene (1 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1,3-indandione) (1 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde, 2-aminoanthracene, and the cyclic 1,3-dicarbonyl compound.
-
Add glacial acetic acid to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and for a time determined by reaction monitoring (e.g., 100 W for 5-10 minutes). The reaction progress should be monitored by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Induction of Apoptosis and Generation of Reactive Oxygen Species
Several this compound derivatives have been investigated for their anticancer properties. A proposed mechanism of action involves the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells. This can be a consequence of the molecule's ability to inhibit topoisomerase I and/or II, enzymes crucial for DNA replication and repair.[3]
Caption: this compound's proposed anticancer mechanism.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for this compound synthesis.
References
Technical Support Center: Skraup Synthesis of Naphtho[2,3-f]quinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Skraup synthesis of Naphtho[2,3-f]quinoline. The information is designed to address common challenges and side reactions encountered during this specific application of a classic reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis of this compound, with a focus on potential side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete dehydration of glycerol: Insufficient acid concentration or temperature will not efficiently produce the necessary acrolein intermediate. 2. Low reactivity of 2-aminoanthracene: The extended aromatic system may require more forcing conditions for the initial Michael addition of the amine to acrolein. 3. Degradation of starting material or product: The harsh, highly acidic, and oxidizing conditions can lead to the decomposition of the polycyclic aromatic compounds. | 1. Ensure the use of concentrated sulfuric acid and maintain the reaction temperature in the recommended range (typically 140-160°C for Skraup reactions). 2. Consider a gradual increase in reaction temperature or a longer reaction time. The use of a milder oxidizing agent, such as arsenic pentoxide, in place of nitrobenzene has been reported to improve yields in some Skraup syntheses.[1] 3. Employ a dropwise addition of sulfuric acid to the mixture of 2-aminoanthracene, glycerol, and the oxidizing agent to better control the initial exotherm. The addition of a moderator like ferrous sulfate can also help to control the reaction's violence. |
| Excessive Tar Formation | 1. Polymerization of acrolein: Acrolein readily polymerizes under acidic conditions, which is a major source of tarry byproducts.[2] 2. Charring of reactants: The highly exothermic nature of the reaction can lead to localized overheating and decomposition of the organic materials. 3. Self-condensation of 2-aminoanthracene: Under strongly acidic and oxidizing conditions, polycyclic aromatic amines can undergo complex condensation and polymerization reactions. | 1. Maintain a controlled and steady reaction temperature. The use of a moderator like ferrous sulfate can help to prevent the rapid, uncontrolled polymerization of acrolein. 2. Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture. A larger reaction vessel can also help to manage the exotherm. 3. Add the 2-aminoanthracene portion-wise to the hot reaction mixture to maintain a low instantaneous concentration, which can disfavor self-condensation reactions. |
| Formation of Isomeric Byproducts | 1. Alternative cyclization pathways: While cyclization to form the linear this compound is expected, alternative electrophilic attack on other positions of the anthracene ring system could theoretically lead to isomeric products. The reactivity of the C1 and C3 positions of the anthracene nucleus in 2-aminoanthracene has been noted in other reaction systems. | 1. Precise temperature control is critical, as higher temperatures may favor less selective cyclization pathways. 2. Characterization of the crude product by techniques such as HPLC and NMR spectroscopy is essential to identify and quantify any isomeric impurities. Purification by column chromatography may be necessary to isolate the desired product. |
| Difficult Product Isolation | 1. Product trapped in tarry residue: The desired product can be entrained in the polymeric byproducts, making extraction difficult. 2. Emulsion formation during workup: The presence of tarry materials can lead to the formation of stable emulsions during the basification and extraction steps. | 1. After the reaction, consider steam distillation to remove any volatile impurities and the unreacted oxidizing agent (e.g., nitrobenzene). The product, being a high-molecular-weight heterocycle, will likely remain in the residue. 2. After basification, a thorough extraction with a suitable organic solvent (e.g., toluene or dichloromethane) is required. If emulsions form, the addition of a saturated brine solution or filtration through a pad of celite may help to break them. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the violent and often uncontrollable nature of the Skraup synthesis?
A1: The primary cause is the highly exothermic dehydration of glycerol to acrolein, followed by the subsequent exothermic addition and cyclization reactions.[1] The reaction can accelerate rapidly, leading to a sudden increase in temperature and pressure. The use of a moderator, such as ferrous sulfate, is often employed to temper the reaction's vigor.
Q2: Are there any alternatives to nitrobenzene as an oxidizing agent?
A2: Yes, other oxidizing agents can be used. Arsenic pentoxide has been reported to result in a less violent reaction and can sometimes lead to cleaner product formation.[1] However, due to the toxicity of arsenic compounds, careful handling and disposal are required. In some modified Skraup procedures, especially under microwave irradiation, the reaction can proceed without an external oxidizing agent.
Q3: Can I use a pre-formed α,β-unsaturated carbonyl compound instead of glycerol?
A3: Yes, this is known as the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[3] Using a pre-formed α,β-unsaturated aldehyde or ketone can offer better control over the reaction and allow for the synthesis of substituted quinolines. However, these starting materials can also be prone to polymerization under acidic conditions.
Q4: What are the main components of the "tar" formed as a side product?
A4: The tar is typically a complex mixture of polymers. A significant component is the polymer of acrolein.[2] It can also contain products from the self-condensation and decomposition of the starting amine and intermediates under the harsh reaction conditions.
Q5: Why is 2-aminoanthracene the correct starting material for this compound?
A5: The Skraup synthesis involves the annulation of a pyridine ring onto a pre-existing aromatic amine. To achieve the "f" fusion of the quinoline system onto a naphthalene core, which is part of the larger anthracene structure, the cyclization must occur across the 2 and 3 positions of the anthracene nucleus. Starting with 2-aminoanthracene provides the necessary amino group at the 2-position to direct the cyclization to the adjacent 3-position, leading to the desired linear this compound.
Experimental Protocol: Skraup Synthesis of this compound (Adapted from General Procedures)
Disclaimer: This is a generalized protocol adapted from the classical Skraup synthesis of quinoline. It should be optimized and performed with extreme caution in a well-ventilated fume hood by trained personnel.
Materials:
-
2-aminoanthracene
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide)
-
Ferrous Sulfate (optional, as a moderator)
-
Sodium Hydroxide solution (for workup)
-
Toluene or Dichloromethane (for extraction)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 2-aminoanthracene, glycerol, and nitrobenzene. If using, add ferrous sulfate to the initial mixture.
-
Heat the mixture with stirring. The reaction is highly exothermic, and the temperature should be carefully controlled.
-
Once the initial vigorous reaction subsides, continue to heat the mixture at a reflux temperature (around 140-160°C) for several hours to ensure the completion of the reaction.
-
Allow the mixture to cool to below 100°C and then cautiously dilute with water.
-
Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the sulfuric acid and precipitate the crude product.
-
Extract the product from the aqueous mixture with a suitable organic solvent, such as toluene or dichloromethane.
-
Wash the organic extracts with water and then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagram illustrates the main reaction pathway for the Skraup synthesis of this compound and the key side reactions that can lead to the formation of byproducts.
Caption: Main and side reaction pathways in the Skraup synthesis of this compound.
References
Technical Support Center: Enhancing the Photostability of Naphtho[2,3-f]quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the photostability of Naphtho[2,3-f]quinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
| Issue/Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Rapid and Unexpected Photodegradation | The solvent may be participating in the photodegradation process. The excitation wavelength might be too high in energy. The compound may have inherent photolability. | 1. Solvent Screening: Test the photostability in a range of solvents with varying polarities and protic/aprotic properties (e.g., DMSO, CHCl3, MeOH). 2. Wavelength Optimization: If possible, use a longer excitation wavelength that still allows for sufficient fluorescence for your application. 3. Structural Modification: Consider synthetic modifications, such as the introduction of electron-withdrawing groups, to enhance intrinsic stability.[1] |
| Inconsistent Photostability Results | Fluctuations in light source intensity. Temperature variations in the experimental setup. Inconsistent sample concentration. Oxygen concentration in the solvent may vary. | 1. Light Source Calibration: Regularly calibrate the output of your light source. 2. Temperature Control: Use a temperature-controlled sample holder. 3. Precise Concentration: Ensure accurate and consistent preparation of sample concentrations. 4. Deoxygenation: For mechanistic studies, deoxygenate solvents by purging with nitrogen or argon. |
| Formation of Unidentifiable Photoproducts | Complex degradation pathways. Secondary photochemical reactions. | 1. Time-Resolved Spectroscopy: Monitor the reaction at multiple time points to identify intermediate species. 2. LC-MS/MS Analysis: Use tandem mass spectrometry to elucidate the structure of degradation products. 3. Computational Modeling: Employ DFT calculations to predict likely degradation pathways and products.[2] |
| Low Fluorescence Quantum Yield After Modification | The introduced functional group may be quenching fluorescence. The modification may have altered the electronic structure unfavorably. | 1. Systematic SAR Studies: Synthesize a series of derivatives with systematically varied substituents to understand structure-property relationships. 2. Solvatochromism Studies: Investigate the effect of solvent polarity on the fluorescence properties to understand the nature of the excited state. |
| Difficulty in Assessing Photostability Quantitatively | Lack of a standardized protocol. Inappropriate analytical technique. | 1. Adopt Standardized Protocols: Follow established guidelines like ICH Q1B for photostability testing.[3][4] 2. Use Multiple Techniques: Corroborate results from UV-Vis spectroscopy with data from HPLC and NMR to monitor the disappearance of the parent compound and the appearance of photoproducts.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for this compound derivatives?
A1: While specific pathways for this compound derivatives are not extensively documented, degradation in related nitrogen-containing polycyclic aromatic hydrocarbons often involves photooxidation.[6] Key reactive sites can be influenced by the position of nitrogen atoms within the aromatic core. The process can be initiated by the absorption of light, leading to the formation of excited states that can then react with molecular oxygen to generate reactive oxygen species (ROS) or undergo direct chemical transformation.
Q2: How can I synthetically modify a this compound derivative to improve its photostability?
A2: Strategic synthetic modifications can significantly enhance photostability. Consider the following approaches:
-
Introduction of Electron-Withdrawing Groups: Groups like trifluoromethyl (CF3) can increase stability and resistance to enzymatic degradation.[1]
-
Blocking Reactive Positions: By identifying the most reactive sites in the molecule through degradation product analysis, these positions can be blocked with inert substituents.[6]
-
Extended Conjugation: While potentially shifting absorption wavelengths, carefully designed extensions to the π-conjugated system can sometimes improve stability.
Q3: What role does the solvent play in the photostability of these derivatives?
A3: The solvent can have a profound impact on photostability. Protic solvents may participate in hydrogen bonding and proton transfer in the excited state, potentially opening up degradation pathways. The polarity of the solvent can also influence the energy levels of the excited state and the rate of intersystem crossing, which can affect the propensity for photo-oxidation. It is crucial to evaluate photostability in the solvent system relevant to the final application.
Q4: Are there any additives or stabilizers that can be used to enhance the photostability of this compound derivatives in solution?
A4: Yes, various stabilizers can be employed. Antioxidants or radical scavengers can quench reactive species that contribute to photodegradation. The choice of stabilizer will depend on the specific degradation mechanism and the intended application. It is important to ensure that the stabilizer does not interfere with the desired photophysical properties of the this compound derivative.
Q5: What are the key parameters to consider when selecting a fluorescent probe for biological imaging?
A5: When selecting a fluorescent probe, several factors are important, including quantum yield, absorption and emission wavelengths, photostability, chemical stability, and Stokes shift.[2] High photostability is crucial for long-term imaging experiments to minimize signal loss and phototoxicity.
Experimental Protocols
Protocol 1: General Photostability Assessment
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[3][4]
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in a high-purity solvent at a known concentration (e.g., 10 µM).
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.[4]
-
-
Light Exposure:
-
Place both the test sample and the dark control in a photostability chamber equipped with a calibrated light source (e.g., Xenon lamp).
-
Expose the samples to a controlled light dose, for example, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots using UV-Vis spectroscopy to monitor changes in the absorbance spectrum.
-
Quantify the concentration of the parent compound using a validated HPLC method. .
-
-
Data Interpretation:
-
Compare the degradation of the exposed sample to the dark control to differentiate between photodegradation and thermal degradation.
-
Calculate the photodegradation rate constant and quantum yield if desired.
-
Protocol 2: Identification of Photodegradation Products
-
Forced Degradation:
-
Expose a concentrated solution of the this compound derivative to a high-intensity light source to generate a sufficient quantity of degradation products.
-
-
Separation and Identification:
-
Inject the degraded sample into an LC-MS/MS system.
-
Develop a gradient elution method to separate the parent compound from the various photoproducts.
-
Use the mass spectrometry data (MS and MS/MS fragmentation patterns) to propose structures for the degradation products.
-
-
NMR Analysis (if necessary):
Visualizations
Caption: Workflow for assessing the photostability of this compound derivatives.
Caption: A generalized pathway for the photodegradation of this compound derivatives.
References
- 1. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. q1scientific.com [q1scientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Naphtho[2,3-f]quinoline Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Naphtho[2,3-f]quinoline and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general chromatographic behavior of this compound?
A1: this compound is a polycyclic aromatic aza-heterocycle. Its large, planar, and relatively nonpolar structure suggests it will have strong interactions with nonpolar stationary phases (like silica gel or alumina) and will be eluted with nonpolar to moderately polar mobile phases. Its nitrogen atom can introduce some polarity and potential for hydrogen bonding, which may affect its retention behavior.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: The most common and suitable techniques include:
-
Column Chromatography: Ideal for purifying gram-scale quantities. Normal-phase chromatography with silica gel or alumina is a standard approach.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for high-purity isolations and analytical purposes.
-
Counter-Current Chromatography (CCC): This technique can be beneficial for separating polar impurities from the main compound without a solid support.[1][2][3]
Q3: What are the recommended stationary and mobile phases for column chromatography of this compound?
A3: Based on the purification of similar compounds, a good starting point would be:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice. Alumina (neutral or basic) can also be effective, especially if acidic impurities are present.
-
Mobile Phase (Eluent): A gradient of nonpolar to moderately polar solvents is recommended. Common solvent systems include Hexane/Ethyl Acetate, Hexane/Dichloromethane, or Hexane/Isopropanol. For instance, a Hexane:i-PrOH=20:1 mixture has been used for a related derivative.
Troubleshooting Guides
Below are common problems encountered during the chromatographic purification of this compound, along with their potential causes and solutions.
Problem 1: Poor Separation of this compound from Impurities
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity | Optimize the eluent system. If the compound elutes too quickly with impurities, decrease the polarity of the mobile phase. If it remains on the column, increase the polarity. |
| Co-elution with Structurally Similar Impurities | Consider a different stationary phase (e.g., switching from silica to alumina or a chemically modified silica). Alternatively, explore reversed-phase chromatography. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the stationary phase weight. |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a level surface and no air bubbles. |
Problem 2: Tailing or Broadening of the this compound Peak
| Possible Cause | Solution |
| Interaction with Acidic Sites on Silica Gel | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize acidic silanol groups. |
| Compound Degradation on the Column | Work at a lower temperature to enhance stability, though this may reduce chromatographic efficiency.[4] If the compound is light-sensitive, protect the column from light. |
| High Sample Concentration | Dilute the sample before loading it onto the column. |
| Inappropriate pH of the Mobile Phase (in HPLC) | Adjust the pH of the mobile phase to suppress any ionization of the this compound or impurities. |
Problem 3: No Elution of this compound from the Column
| Possible Cause | Solution |
| Mobile Phase is Too Nonpolar | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or isopropanol in hexane. |
| Strong Adsorption to the Stationary Phase | Switch to a less active stationary phase (e.g., from acidic silica to neutral alumina). |
| Precipitation of the Compound on the Column | Ensure the sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider a different solvent for sample loading. |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final packed bed is uniform and free of cracks or bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% Hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., step-wise gradient of 0% to 20% Ethyl Acetate in Hexane).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Example Solvent Systems for this compound Purification
| Chromatography Type | Stationary Phase | Mobile Phase System | Typical Application |
| Normal-Phase Column | Silica Gel | Hexane / Ethyl Acetate | General purification |
| Normal-Phase Column | Alumina | Dichloromethane / Methanol | Separation from acidic impurities |
| Reversed-Phase HPLC | C18 | Acetonitrile / Water | High-purity analysis and purification |
| Counter-Current | isoamyl alcohol- MtBE-acetonitrile-water | (3:5:1:7, v/v) | Separation of polar components[1] |
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Naphtho[2,3-f]quinoline and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Naphtho[2,3-f]quinoline and its key isomers, Naphtho[2,1-f]quinoline and Benzo[h]quinoline. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols.
Physicochemical Properties
The physicochemical properties of this compound and its isomers are crucial for understanding their behavior in biological systems. Key properties are summarized in the table below.
| Property | This compound | Naphtho[2,1-f]quinoline | Benzo[h]quinoline (α-naphthoquinoline) |
| Molecular Formula | C₁₇H₁₁N | C₁₇H₁₁N[1] | C₁₃H₉N[2] |
| Molecular Weight | 229.28 g/mol | 229.2759 g/mol [1] | 179.22 g/mol [2] |
| Melting Point | Not available | Not available | 48-50 °C[2] |
| Boiling Point | Not available | Not available | 338 °C at 719 mmHg[2] |
| CAS Registry Number | Not available | 218-08-6[1] | 230-27-3[2] |
Synthesis and Chemical Reactivity
The synthesis of these compounds often involves multi-step reactions. For instance, this compound derivatives can be synthesized via a sequential three-component reaction under microwave irradiation, which is noted for its operational simplicity and minimal environmental impact.[3]
A general workflow for the synthesis of this compound derivatives is outlined below:
Caption: Synthesis of this compound derivatives.
Biological Activities and Potential Applications
Naphthoquinolines and their parent structures, quinolines and phenanthrenes, are known to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The nitrogen atom in the heterocyclic ring plays a significant role in the biological activity of these compounds.
Luminescent Properties
Derivatives of this compound have been shown to exhibit significant luminescent properties in ethanol solutions, suggesting their potential use as organic electroluminescent (EL) media.[3]
Experimental Protocol: Evaluation of Luminescence
Objective: To determine the luminescent properties of this compound derivatives.
Materials:
-
This compound derivative samples
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of the this compound derivatives in ethanol.
-
Record the absorption spectra to determine the optimal excitation wavelength.
-
Measure the fluorescence emission spectra using the determined excitation wavelength.
-
Calculate the fluorescence quantum yield relative to a standard fluorophore.
The general workflow for evaluating the biological activity of these compounds is depicted below:
References
- 1. Naphtho(2,1-f)quinoline [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
validation of Naphtho[2,3-f]quinoline's biological activity in vitro
A comparative analysis of the in vitro biological activity of Naphtho[2,3-f]quinoline derivatives reveals a significant focus on their potential as anticancer and anti-inflammatory agents. While data on the parent compound, this compound, is limited in the reviewed literature, a variety of its derivatives and isomers have been synthesized and evaluated, demonstrating a range of cytotoxic and inhibitory activities against several cell lines.
Anticancer Activity of Naphthoquinoline Derivatives
The primary biological activity investigated for this compound derivatives and its isomers is their anticancer potential. Studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines.
For instance, a series of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives have demonstrated cytotoxic activity against the human leukemia cell line HL-60 and its multidrug-resistant sublines.[1] Similarly, furo[2,3-f]quinoline derivatives have shown notable IC50 values in cytotoxic tests against L1210, MDA-MB 231, and PC3 cell lines.[2] Another study focused on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which displayed significant cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[3]
The quinone moiety is a crucial component in many biologically active compounds, including several anticancer drugs.[3] Quinoline derivatives, in general, have been explored for their anticancer properties, which are attributed to various mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest.[4]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected Naphthoquinoline derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Furo[2,3-f]quinolines | Furoquinone structures | L1210, MDA-MB 231, PC3 | Data not specified, but noted as "interesting" | [2] |
| 7-oxo-7H-naphtho[1,2,3-de]quinolines | Various derivatives | HL-60, HL-60/VINC, HL-60/DX | Data not specified, but noted as "active" | [1] |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03 | [3] |
| PC3 | 0.08 | [3] |
Anti-inflammatory Activity
In addition to anticancer effects, some Naphthoquinoline analogues have been investigated for their anti-inflammatory properties. A study on pyrano[3,2-c]quinoline analogues revealed their ability to inhibit TNF-α production in human peripheral blood mononuclear cells (hPBMCs).[5] This suggests a potential therapeutic application for these compounds in inflammatory diseases. The structure-activity relationship analysis indicated that substitutions on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone structure are important for both anti-inflammatory and anticancer activities.[5]
Experimental Protocols
The validation of the biological activity of these compounds relies on standardized in vitro assays. Below are the methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., LNCaP, PC3, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Naphthoquinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
TNF-α Inhibition Assay
To evaluate the anti-inflammatory activity, the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated hPBMCs is measured.
-
Isolation of hPBMCs: Human peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: The hPBMCs are cultured in appropriate media and treated with the test compounds for a certain period before stimulation.
-
LPS Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.
-
ELISA: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Inhibition Calculation: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the treated cells to the LPS-stimulated control cells.
Visualizing Experimental Workflow and Potential Signaling Pathway
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
References
- 1. Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Naphtho[2,3-f]quinoline and Benzo[f]quinoline: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and pharmacological properties of two isomeric heterocyclic aromatic compounds: Naphtho[2,3-f]quinoline and Benzo[f]quinoline. While direct comparative studies are limited, this document synthesizes available data on the parent compounds and their derivatives to offer insights into their potential applications, particularly in anticancer and antimicrobial research.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and Benzo[f]quinoline is presented below. These properties are crucial for understanding their solubility, stability, and suitability for various experimental and therapeutic applications.
| Property | This compound | Benzo[f]quinoline |
| Molecular Formula | C₁₇H₁₁N[1] | C₁₃H₉N[2][3] |
| Molecular Weight | 229.28 g/mol [1] | 179.22 g/mol [2][3][4] |
| Melting Point | 168.5-169.5 °C[1] | 89-93 °C[2][5] |
| Boiling Point | 446 °C at 760 mmHg[1] | 349-350 °C[2][5] |
| Density | 1.239 g/cm³[1] | 1.1255 g/cm³ (estimate)[2] |
| Water Solubility | Insoluble | Insoluble in water[2][4] |
| Appearance | Not specified | Yellow crystals or white powder[3] |
Pharmacological Properties: A Focus on Anticancer and Antimicrobial Activities
Both this compound and Benzo[f]quinoline scaffolds have been incorporated into derivatives exhibiting promising pharmacological activities. The larger, more extended aromatic system of this compound compared to Benzo[f]quinoline may influence its biological activity, potentially leading to enhanced intercalation with DNA or different binding affinities for target enzymes.
Anticancer Activity
Derivatives of both parent compounds have been investigated for their potential as anticancer agents.
This compound Derivatives:
-
Studies have shown that certain derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.[6] For instance, some 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives have demonstrated activity against sensitive and multidrug-resistant human leukemia cell lines (HL-60).[6]
Benzo[f]quinoline Derivatives:
-
A significant body of research exists on the anticancer properties of Benzo[f]quinoline derivatives.[7][8][9] These compounds have shown a broad spectrum of activity against various cancer cell lines, including ovarian, renal, prostate, and breast cancer.[7] Some derivatives have been identified as possible Topoisomerase II and ATP synthase inhibitors.[7][8] For example, one derivative, 8b, showed 99% growth inhibition on OVCAR-4 ovarian cancer and ACHN renal cancer cell lines.[7] Another derivative, 7a, exhibited 92% growth inhibition on the MDA-MB-468 breast cancer cell line.[7]
Antimicrobial Activity
The antimicrobial potential of derivatives of these quinoline isomers has also been a subject of investigation.
This compound Derivatives:
-
Data on the antimicrobial properties of this compound derivatives is less prevalent in the reviewed literature compared to Benzo[f]quinoline.
Benzo[f]quinoline Derivatives:
-
Benzo[f]quinoline derivatives have demonstrated notable antibacterial and antifungal activities.[10] Some benzo[f]quinolinium salts have shown excellent activity against the fungus Candida albicans and the Gram-positive bacterium Staphylococcus aureus.[10]
Experimental Methodologies
The following sections detail generalized protocols for key experiments cited in the evaluation of the pharmacological properties of quinoline derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Benzo[f]quinoline derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
While specific signaling pathways for the parent this compound and Benzo[f]quinoline are not extensively detailed, research on their derivatives suggests interference with key cellular processes in cancer. Quinoline derivatives have been shown to target multiple signaling pathways involved in cancer progression.[11][12][13]
This diagram illustrates that quinoline derivatives can exert their anticancer effects through various mechanisms, including direct interaction with DNA, inhibition of crucial enzymes involved in cell proliferation and energy metabolism, and modulation of growth factor receptor signaling. These actions ultimately lead to programmed cell death (apoptosis), arrest of the cell cycle, and inhibition of new blood vessel formation (angiogenesis) that tumors require for growth.
Conclusion
Both this compound and Benzo[f]quinoline represent valuable scaffolds in medicinal chemistry. While Benzo[f]quinoline derivatives have been more extensively studied for their pharmacological properties, the unique structural features of this compound suggest it is a promising area for further investigation. The development of direct comparative studies will be crucial in elucidating the distinct advantages of each scaffold for specific therapeutic applications. This guide provides a foundational understanding to aid researchers in the strategic design and development of novel therapeutic agents based on these versatile heterocyclic systems.
References
- 1. This compound | 224-98-6, this compound Formula - ECHEMI [echemi.com]
- 2. chembk.com [chembk.com]
- 3. Benzo(F)Quinoline | C13H9N | CID 6796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZO[F]QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 13. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
A Comparative Guide to the Fluorescence Quantum Yield of Naphtho[2,3-f]quinoline Derivatives and Related Polycyclic Aza-aromatics
For researchers, scientists, and drug development professionals, understanding the photophysical properties of novel heterocyclic compounds is paramount. Naphtho[2,3-f]quinoline derivatives, a class of polycyclic aza-aromatic compounds, have emerged as promising candidates for applications in organic electronics and bio-imaging due to their potential luminescent properties.
A key study by Tu et al. reported the synthesis of a novel series of this compound derivatives, highlighting that they exhibit significant luminescent properties in ethanol solution, suggesting their potential as organic electroluminescent materials. While this foundational work points to a promising future for these compounds, detailed quantitative data on their fluorescence quantum yields are not widely available in the public domain.
This guide, therefore, provides a comparative overview of the fluorescence quantum yield of this compound's parent structure and related, well-characterized quinoline derivatives. This comparison offers a valuable benchmark for researchers working with or planning to investigate this class of compounds. Additionally, a detailed experimental protocol for measuring fluorescence quantum yield is provided to facilitate further research and validation.
Comparative Analysis of Fluorescence Quantum Yields
The following table summarizes the fluorescence quantum yield (ΦF) of the parent this compound and various other quinoline derivatives to provide a comparative context. The selection of compounds is based on structural relevance and the availability of reliable experimental data.
| Compound | Derivative Class | Solvent | Quantum Yield (ΦF) | Reference Standard |
| This compound | Parent Heterocycle | Not Specified | Not Reported | Not Applicable |
| Amino-quinoline Derivatives (TFMAQ-8Ar series) | Substituted Quinoline | Non-polar Solvents | High | Not Specified |
| Polar Solvents | Low (quenched) | |||
| 2-Quinolinone Derivatives (PAV-3) | Substituted Quinolinone | Not Specified | 0.171 | Carbostyril-124 |
| 2-Quinolinone Derivatives (PAV-5) | Substituted Quinolinone | Not Specified | 0.023 | Carbostyril-124 |
Note: The term "High" for TFMAQ-8Ar derivatives in non-polar solvents indicates a qualitative description from the cited literature, as precise quantitative values were not provided in the accessible abstracts.
Experimental Protocol: Determining Fluorescence Quantum Yield
The fluorescence quantum yield of a compound is a measure of its emission efficiency and is defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is a widely used and reliable technique.
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., ethanol, cyclohexane, etc.)
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
This compound derivative sample
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative and the fluorescence standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (η2sample / η2std)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Slopesample and Slopestd are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of fluorescence quantum yield using the relative method.
This guide provides a foundational understanding of the luminescent potential of this compound derivatives and a practical framework for their experimental characterization. Further research to quantify the fluorescence quantum yields of a broader range of these compounds will be instrumental in unlocking their full potential in various scientific and technological fields.
A Comparative Guide to the Cytotoxic Effects of Naphtho[2,3-f]quinoline Analogues and Related Heterocyclic Compounds on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoline and its fused derivatives have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of Naphtho[2,3-f]quinoline analogues and structurally related heterocyclic compounds, presenting available experimental data, methodologies, and insights into their potential mechanisms of action. While direct and extensive cytotoxic data for this compound analogues remains limited in publicly accessible research, this guide leverages data from closely related structures to infer their potential and guide future research.
Comparative Cytotoxicity Data
The cytotoxic activity of various quinoline and naphthoquinone derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of several quinoline-based compounds against a panel of human cancer cell lines.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline | Compound 1M | NUGC-3 (Gastric) | < 8 | [1] |
| Compound 2E | NUGC-3 (Gastric) | < 8 | [1] | |
| Compound 2P | NUGC-3 (Gastric) | < 8 | [1] | |
| Furo[2,3-b]quinoline | Compound 10c | HCT-116 (Colon) | 4.32 | [2] |
| MCF-7 (Breast) | 8.65 | [2] | ||
| U2OS (Osteosarcoma) | 12.71 | [2] | ||
| A549 (Lung) | 24.96 | [2] | ||
| Indolo[2,3-b]quinoline | BAPPN | HepG2 (Liver) | 3.3 (µg/mL) | [3] |
| HCT-116 (Colon) | 23 (µg/mL) | [3] | ||
| MCF-7 (Breast) | 3.1 (µg/mL) | [3] | ||
| A549 (Lung) | 9.96 (µg/mL) | [3] | ||
| 1,4-Naphthoquinone | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1 - 3 | [4] |
| 7-oxo-7H-naphtho[1,2,3-de]quinoline | Not specified | HL-60 (Leukemia) | Active | [5] |
| HL-60/VINC (Vincristine-resistant Leukemia) | Active | [5] | ||
| HL-60/DX (Doxorubicin-resistant Leukemia) | Active | [5] |
Experimental Protocols
The determination of cytotoxic activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for commonly employed assays in the evaluation of anticancer compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The this compound analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
Sulphorhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow:
Caption: Workflow of the SRB cell viability assay.
Detailed Steps:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is then added to each well, and the plates are incubated at room temperature for 10-30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Potential Signaling Pathways
While the specific mechanisms of action for this compound analogues are not yet fully elucidated, the anticancer activities of related quinoline and naphthoquinone compounds often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
A plausible mechanism of action for novel cytotoxic compounds involves the induction of apoptosis (programmed cell death) through the intrinsic or extrinsic pathways. Many quinoline-based anticancer agents have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[3]
Caption: Potential apoptosis induction pathway.
Furthermore, the inhibition of topoisomerases, enzymes that regulate DNA topology, is another common mechanism for quinoline-based anticancer drugs.[6] By inhibiting these enzymes, the compounds can lead to DNA damage and ultimately cell death.
Conclusion
This compound analogues represent a scaffold with considerable potential for the development of novel anticancer agents. While direct cytotoxic data on this specific class of compounds is emerging, the information available for structurally related quinoline and naphthoquinone derivatives provides a strong rationale for their further investigation. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of oncology drug discovery. Future studies should focus on synthesizing a library of Naphtho[2,-f]quinoline analogues and systematically evaluating their cytotoxic effects against a broad panel of cancer cell lines to elucidate their structure-activity relationships and identify lead candidates for further preclinical development. The exploration of their mechanisms of action, particularly their impact on key signaling pathways such as apoptosis and DNA damage response, will be crucial in advancing these promising compounds towards clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
A Spectroscopic Comparison of Naphtho[2,3-f]quinoline and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of Naphtho[2,3-f]quinoline and its precursors, 2-aminoanthracene and formaldehyde. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of the synthetic and analytical workflow.
This compound is a polycyclic aromatic hydrocarbon containing a quinoline moiety. Its extended π-system suggests potential applications in materials science and as a scaffold in medicinal chemistry. Understanding the spectroscopic signature of this molecule and how it evolves from its precursors is crucial for its identification, characterization, and the development of new synthetic routes. This guide focuses on a common synthetic pathway, the Skraup-Doebner-von Miller reaction, to provide a clear comparative framework.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, 2-aminoanthracene and formaldehyde. It is important to note that in aqueous solutions, formaldehyde exists primarily as its hydrate (methanediol) and various oligomers, which is reflected in its spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Specific assignments for the unsubstituted compound are not readily available in the literature, but would show a complex pattern of doublets and multiplets. |
| 2-Aminoanthracene | Aromatic protons are observed in the range of δ 7.2-8.5 ppm. The amino group protons (–NH₂) typically appear as a broad singlet. |
| Formaldehyde (in D₂O) | The hydrated form, methanediol (CH₂(OD)₂), shows a singlet at approximately δ 4.8 ppm. |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) |
| This compound | Aromatic carbons are expected in the δ 120-150 ppm region. Quaternary carbons would also be present in this range. |
| 2-Aminoanthracene | Aromatic carbons appear in the range of δ 105-145 ppm. The carbon attached to the amino group is typically found in the more shielded region of the aromatic signals. |
| Formaldehyde (in D₂O) | The carbon of methanediol is observed at approximately δ 82-84 ppm. |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Bands and Assignments |
| This compound | Aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N stretching (1650-1450 cm⁻¹), and C-H out-of-plane bending (900-650 cm⁻¹). |
| 2-Aminoanthracene | N-H stretching of the primary amine (two bands around 3400-3200 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (1620-1450 cm⁻¹), and C-H out-of-plane bending (900-700 cm⁻¹). |
| Formaldehyde | O-H stretching of the hydrate (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1050 cm⁻¹). Gaseous formaldehyde shows a strong C=O stretch around 1745 cm⁻¹. |
Table 4: UV-Vis Spectroscopic Data (nm)
| Compound | λmax and Solvent |
| This compound | Expected to have multiple absorption bands in the UV-Vis region due to its extended polycyclic aromatic system, likely with maxima above 300 nm. |
| 2-Aminoanthracene | Shows multiple absorption bands, with significant maxima around 250, 280, and a broad band extending into the visible region, in various organic solvents. |
| Formaldehyde | In the gas phase, it exhibits a weak n→π* transition around 290 nm and a strong π→π* transition below 200 nm. In solution, these are often obscured by the presence of the non-absorbing hydrate. |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ and Key Fragments |
| This compound | Expected molecular ion at m/z 229.09. Fragmentation would likely involve the loss of HCN (m/z 27) from the quinoline ring. |
| 2-Aminoanthracene | Molecular ion at m/z 193.09. Fragmentation may involve the loss of HCN or NH₂. |
| Formaldehyde | Molecular ion at m/z 30.01. Common fragments include [CHO]⁺ (m/z 29) and [CO]⁺ (m/z 28). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound via Skraup-Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from an aromatic amine and an α,β-unsaturated carbonyl compound. For this compound, 2-aminoanthracene is reacted with glycerol (which dehydrates to form acrolein in situ) in the presence of an acid catalyst and an oxidizing agent.
Materials:
-
2-aminoanthracene
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-aminoanthracene and ferrous sulfate (if used).
-
Slowly add glycerol to the mixture with constant stirring.
-
Add the oxidizing agent to the reaction mixture.
-
Heat the mixture cautiously. The reaction is often exothermic.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the mixture and pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude this compound is then purified by a suitable method, such as recrystallization or column chromatography.
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr is recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths (e.g., 200-800 nm). A baseline is first recorded with the cuvette containing only the solvent.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced directly into the ion source or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
-
Data Acquisition: The mass spectrometer is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursors and its subsequent spectroscopic characterization.
Caption: Synthesis and analysis workflow for this compound.
Naphtho[2,3-f]quinoline: A Comparative Guide on its Properties through DFT Study and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Naphtho[2,3-f]quinoline, a fused heterocyclic aromatic compound, has garnered significant interest within the scientific community for its potential applications in organic electronics and medicinal chemistry. This guide provides an objective comparison of its properties, supported by both theoretical predictions from Density Functional Theory (DFT) and experimental findings. We will delve into its synthesis, spectroscopic characteristics, and potential as an anticancer agent, presenting quantitative data in structured tables and detailing the experimental protocols for key analyses.
Synthesis of this compound Derivatives
The construction of the this compound framework is most commonly achieved through a one-pot, three-component reaction. This method is lauded for its operational simplicity and efficiency.[1]
Experimental Protocol: Microwave-Assisted Synthesis
A typical synthesis involves the reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound in an acidic medium under microwave irradiation.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
2-aminoanthracene
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), 2-aminoanthracene (1 mmol), and the cyclic 1,3-dicarbonyl compound (1 mmol) is prepared in a vessel containing glacial acetic acid (1 mL) and ethanol (5 mL).
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10 minutes).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with ethanol, and dried to yield the this compound derivative.
-
Purification is typically achieved through recrystallization from a suitable solvent like ethanol or DMF.
Diagram of the Synthesis Workflow for this compound Derivatives
Spectroscopic Properties and DFT/TD-DFT Correlation
The photophysical properties of this compound derivatives, particularly their fluorescence, make them promising candidates for organic electroluminescent (EL) media.[1][2] Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict and understand the electronic absorption spectra of such molecules.[3][4][5][6]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorospectrophotometer
Procedure:
-
Solutions of the synthesized this compound derivatives are prepared in a suitable solvent (e.g., ethanol) at a specific concentration (e.g., 1 x 10⁻⁵ M).
-
The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
For fluorescence measurements, the sample is excited at its absorption maximum (λmax), and the emission spectrum is recorded.
-
The quantum yield can be determined relative to a standard fluorophore.
Comparison of Experimental and Theoretical Spectroscopic Data
| Property | Experimental Data (this compound Derivatives in Ethanol)[1] | Typical TD-DFT Calculated Values (Similar Quinoline Derivatives)[3][7] |
| Absorption Maximum (λmax) | 350 - 450 nm | Generally in good agreement with experimental values, often with a small systematic shift. |
| Emission Maximum (λem) | 450 - 550 nm | Can be predicted, though often with less accuracy than absorption maxima. |
| Stokes Shift | 100 - 150 nm | Can be calculated from the difference between predicted absorption and emission maxima. |
| Molar Extinction Coefficient (ε) | High (indicative of π-π* transitions) | Oscillator strengths are calculated, which are related to the molar extinction coefficient. |
| Quantum Yield (Φ) | Moderate to High | Not directly calculated by standard TD-DFT but can be inferred from the nature of the excited states. |
Table 1: Comparison of Experimental and Theoretical Spectroscopic Properties.
Quantum Chemical Parameters from DFT
DFT calculations provide insights into the electronic structure and reactivity of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
| Parameter | Typical Calculated Values for Quinoline Derivatives (eV)[8] | Significance |
| HOMO Energy | -5.0 to -6.0 | Represents the ability to donate an electron. |
| LUMO Energy | -1.5 to -2.5 | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | 1.5 to 2.0 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -3.0 to -4.0 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | 2.0 to 3.0 | Measures the ability of a molecule to accept electrons. |
Table 2: Key Quantum Chemical Parameters from DFT Calculations.
Potential Anticancer Activity
The quinoline and naphthoquinone moieties are present in numerous compounds with established anticancer activity.[9][10] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or the generation of reactive oxygen species (ROS).[2][11] While specific studies on the anticancer properties of this compound are limited, the structural alerts within the molecule suggest it is a promising scaffold for the development of new anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Lines:
-
A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
A non-cancerous cell line for selectivity assessment
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, an MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.
Structure-Activity Relationship (SAR) Insights
Based on studies of related quinoline and naphthoquinone compounds, the following structural features may influence the anticancer activity of this compound derivatives:
-
Substituents on the Quinoline Ring: The position and nature of substituents can significantly impact cytotoxicity. For instance, electron-withdrawing or -donating groups can modulate the electronic properties and bioavailability of the molecule.
-
Side Chains: The introduction of specific side chains, such as aminoalkyl groups, has been shown to enhance the anticancer activity of related compounds.
Diagram of a Potential Anticancer Mechanism of Action
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in materials science and drug discovery. The convergence of experimental data and DFT calculations provides a robust framework for understanding their structure-property relationships. The efficient synthesis, promising luminescent properties, and the potential for anticancer activity make this scaffold a compelling target for further investigation and development. Future studies should focus on a more direct and integrated approach, combining synthesis, comprehensive experimental validation, and in-depth DFT analysis of specific this compound derivatives to fully elucidate their potential.
References
- 1. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ukm.edu.my [ukm.edu.my]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study | Bentham Science [eurekaselect.com]
A Researcher's Guide to Assessing the Purity of Synthesized Naphtho[2,3-f]quinoline
Understanding Potential Impurities in Naphtho[2,3-f]quinoline Synthesis
The purity profile of a synthesized compound is intrinsically linked to its synthetic route. A common approach to synthesizing the this compound core is through a multi-component reaction involving 2-aminoanthracene, an aromatic aldehyde, and a 1,3-dicarbonyl compound under microwave irradiation.[1][2] Given this, potential impurities may include:
-
Unreacted Starting Materials: Residual 2-aminoanthracene, aromatic aldehyde, or the 1,3-dicarbonyl compound.
-
Reaction Intermediates: Incomplete cyclization or condensation products.
-
Isomeric Byproducts: Formation of other Naphthoquinoline isomers, depending on the reaction conditions and regioselectivity.
-
Solvent Residues: Trace amounts of the reaction solvent.
A thorough purity assessment should aim to detect and quantify these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of impurities, and available instrumentation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity percentage, retention time, detection of non-volatile impurities. | High resolution and sensitivity, well-established for purity determination. | Requires reference standards for absolute quantification, may not detect all impurities if they have poor chromophores. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[3][4] | Absolute purity without the need for a specific reference standard of the analyte, structural confirmation.[3] | Highly accurate and precise, provides structural information, non-destructive.[3] | Lower sensitivity compared to HPLC, requires a certified internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection based on mass-to-charge ratio. | Detection and identification of volatile impurities and byproducts. | Excellent for identifying volatile and semi-volatile compounds, high sensitivity. | Not suitable for non-volatile compounds, potential for thermal degradation of the analyte. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds by HPLC followed by mass analysis. | Molecular weight confirmation of the main compound and impurities, structural information of impurities.[5] | High sensitivity and selectivity, provides structural information on impurities.[6] | Ionization efficiency can vary between compounds, potentially affecting quantification. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the certified internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: A logical workflow for the purity assessment of synthesized this compound.
Comparison with Alternatives: Naphthoquinoline Isomers
A comparative purity assessment with isomeric alternatives can provide valuable context for the analytical methods. Naphtho[2,1-f]quinoline and Naphtho[1,2-f]quinoline are relevant comparators due to their structural similarity.
| Compound | Structure | Expected Retention Time (HPLC) | Key ¹H NMR Signal (ppm) | Potential for Isomeric Impurity |
| This compound | Linear annulation | Intermediate | Distinct aromatic proton signals | High, depending on synthesis |
| Naphtho[2,1-f]quinoline | Angular annulation | Shorter | Distinct aromatic proton signals | High, depending on synthesis |
| Naphtho[1,2-f]quinoline | Angular annulation | Longer | Distinct aromatic proton signals | High, depending on synthesis |
Note: The expected retention times are relative and depend on the specific chromatographic conditions.
Caption: Relationship between synthetic precursors and the formation of Naphthoquinoline isomers.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and microwave-assisted synthesis of this compound derivatives and their luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Navigating the Structure-Activity Landscape of Naphthoquinolines: A Comparative Guide to Fused Heterocyclic Derivatives
A notable scarcity of publicly available research exists on the specific structure-activity relationships (SAR) of Naphtho[2,3-f]quinoline derivatives. In light of this, this guide presents a comprehensive analysis of a closely related and structurally significant class of compounds: fused naphthofuro[3,2-c]quinoline-6,7,12-triones. These compounds, which also feature a core naphthoquinone fused to a nitrogen-containing heterocyclic system, offer valuable insights into the design of potent anticancer agents. The following sections detail the cytotoxic activities of a series of these derivatives, their experimental evaluation, and visual representations of their structure-activity relationships and testing workflow.
Researchers have synthesized and evaluated a series of novel fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones for their potential as anticancer agents, specifically as inhibitors of the ERK signaling pathway, which is hyperactivated in approximately 60% of human cancers.[1] The cytotoxic potential of these compounds was assessed against the NCI-60 panel of human tumor cell lines, revealing significant growth inhibitory effects.
Comparative Analysis of Cytotoxicity
The in vitro anticancer activity of the synthesized naphthofuro[3,2-c]quinoline-6,7,12-trione derivatives was evaluated across a panel of 60 human cancer cell lines. The results, summarized below, highlight the influence of substitutions on the quinoline ring on the cytotoxic potency of these compounds.
| Compound | R | R1 | Mean Growth Percent (GP) |
| 3a | H | H | 68% |
| 3b | H | CH3 | -4.7% |
| 3e | OCH3 | H | 74% |
Note: The Mean Growth Percent (GP) is an average of the growth percentages of all tested cell lines. A value of 100% represents no inhibition, a value of 0% represents total growth inhibition, and a value below 0% indicates cell killing.
From this data, a clear structure-activity relationship emerges. The unsubstituted derivative (3a ) and the methoxy-substituted derivative (3e ) show modest activity, with mean growth percentages of 68% and 74%, respectively. In stark contrast, the methyl-substituted derivative (3b ) exhibits significant cytotoxic activity, with a mean growth percentage of -4.7%, indicating a broad spectrum of cancer cell killing activity.[1] This suggests that a small alkyl substituent at the R1 position of the quinoline moiety is crucial for enhancing the anticancer potency of this scaffold.
Experimental Protocols
The evaluation of the anticancer activity of the naphthofuro[3,2-c]quinoline-6,7,12-trione derivatives was conducted by the National Cancer Institute (NCI) Developmental Therapeutics Program, following their standardized screening protocol.
In Vitro Anticancer Activity Screening
The primary anticancer assay involved the screening of the compounds against the NCI-60 panel of human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates in 100 µL of medium at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.
-
After a 24-hour incubation period for cell attachment and exponential growth, 100 µL of medium containing the test compound at five 10-fold dilutions is added.
-
The plates are incubated for an additional 48 hours.
-
-
Endpoint Measurement:
-
For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).
-
Cells are stained with sulforhodamine B (SRB).
-
The excess stain is washed away, and the protein-bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
For suspension cells, the endpoint is determined using the Alamar Blue assay.
-
-
Data Analysis: The growth percentage is calculated for each compound concentration relative to the control wells. The data is used to determine various parameters of cytotoxic and cytostatic activity.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams have been generated.
Caption: SAR of Naphthofuroquinoline-Triones.
Caption: Workflow for In Vitro Anticancer Screening.
References
Comparative Guide to Cross-Validation of Analytical Methods for Naphtho[2,3-f]quinoline
This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the quantitative determination of Naphtho[2,3-f]quinoline. The objective is to present a framework for the cross-validation of these methods, supported by hypothetical experimental data, to ensure data integrity and consistency across different analytical techniques. This document is intended for researchers, scientists, and professionals in drug development involved in the analysis of novel chemical entities.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two distinct analytical methods to ensure that they provide equivalent and reliable data for the same analyte. This process is essential when transferring methods between laboratories, introducing a new method to replace an existing one, or when using multiple methods within the same study to analyze samples. The goal is to demonstrate that any differences in the results obtained from the different methods are within acceptable limits.
Overview of Analytical Methods for this compound
This compound is a polycyclic aromatic nitrogen heterocycle with potential applications in materials science and medicinal chemistry. Accurate and precise quantification of this compound is crucial for research and development. Based on its chemical structure, HPLC and UV-Vis spectrophotometry are suitable analytical techniques for its determination.
-
High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary and a mobile phase.
-
UV-Vis Spectrophotometry: A simpler, high-throughput technique that measures the absorbance of light by a substance at a specific wavelength.
Experimental Protocols
Detailed methodologies for the validation of each analytical method are presented below. These protocols outline the steps for sample preparation, instrumentation, and data analysis.
HPLC Method Validation Protocol
Objective: To validate a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample containing this compound in methanol and dilute with the mobile phase to a final concentration within the calibration range.
-
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, high). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on three different days. Calculate the relative standard deviation (RSD%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD = 3:1, LOQ = 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
UV-Vis Spectrophotometry Method Validation Protocol
Objective: To validate a UV-Vis spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
Procedure:
-
Determination of λmax: Scan a solution of this compound in methanol across the UV-Vis spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol as described for the HPLC method.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the test sample in methanol and dilute to a final concentration within the calibration range.
-
Validation Parameters:
-
Linearity: Measure the absorbance of the calibration standards at the λmax against a methanol blank. Construct a calibration curve and determine the R².
-
Accuracy: Perform recovery studies as described for the HPLC method.
-
Precision: Determine repeatability and intermediate precision as described for the HPLC method.
-
LOD and LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.
-
Quantitative Data Summary
The following table summarizes the hypothetical performance data for the validated HPLC and UV-Vis spectrophotometry methods for the analysis of this compound.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Linearity Range | 1 - 50 µg/mL | 1 - 20 µg/mL |
| Coefficient of Determination (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 1.5% | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
Cross-Validation Protocol
To ensure the interchangeability of the HPLC and UV-Vis methods, a cross-validation study should be performed.
Procedure:
-
Prepare a minimum of three independent batches of samples containing this compound at different concentration levels (low, medium, and high).
-
Analyze each sample in triplicate using both the validated HPLC and UV-Vis spectrophotometry methods.
-
Statistically compare the results obtained from both methods using a paired t-test or by calculating the percentage difference between the mean results.
-
The acceptance criterion for the cross-validation is typically that the percentage difference between the results from the two methods should be within a predefined limit (e.g., ±15%).
Visualizations
The following diagrams illustrate the experimental workflow for cross-validation and a hypothetical signaling pathway involving this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Hypothetical Signaling Pathway of this compound.
Conclusion
This guide outlines a comprehensive approach to the cross-validation of HPLC and UV-Vis spectrophotometry methods for the quantitative analysis of this compound. The provided hypothetical data and protocols serve as a practical template for researchers. While HPLC offers superior selectivity and sensitivity, UV-Vis spectrophotometry provides a simpler and faster alternative for routine analysis. Successful cross-validation, as described, would confirm that both methods can be used interchangeably, thereby providing flexibility in analytical testing without compromising data quality.
Safety Operating Guide
Navigating the Safe Disposal of Naphtho[2,3-f]quinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Naphtho[2,3-f]quinoline, a polycyclic aromatic azaarene, requires careful consideration for its disposal due to the potential hazards associated with this class of compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar compounds is essential.
Hazard Profile of Structurally Related Compounds
An analysis of compounds with similar structures, such as quinoline and other azaarenes, provides insight into the potential risks of this compound. These related compounds exhibit varying degrees of toxicity, including potential carcinogenicity and harm to aquatic ecosystems. Therefore, it is prudent to handle this compound with a high degree of caution.
| Hazard Statement | Associated Compound(s) | Key Findings |
| Carcinogenicity | Quinoline | Shown to induce liver cancer.[1][2] |
| Mutagenicity | Azaarenes (general) | Genotoxic metabolites can be formed.[1][2] |
| Acute Toxicity | Quinoline | Harmful if swallowed or in contact with skin.[1] |
| Eye Irritation | Quinoline | Causes serious eye irritation.[1] |
| Skin Irritation | Quinoline | Causes skin irritation.[1] |
| Aquatic Toxicity | Quinoline | Toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure is a comprehensive guide for the safe disposal of this compound, formulated in alignment with standard laboratory safety practices and regulatory guidelines for hazardous waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator may be necessary.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items such as weighing paper, gloves, and bench liners, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
3. Decontamination:
-
Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove residues of this compound.
-
Collect the rinse solvent as hazardous waste.
-
After the initial rinse, wash with soap and water.
-
-
Work Surfaces:
-
Wipe down any potentially contaminated surfaces with a cloth dampened with a suitable solvent, followed by a soap and water wash.
-
Dispose of the cleaning materials as solid hazardous waste.
-
4. Final Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound waste. They will provide information on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is often the preferred method for the destruction of such organic compounds.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
